Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-hydroxy-3-nitrobenzamide in Advanced Drug Discovery
Introduction & Structural Identity In the realm of modern medicinal chemistry and fine chemical synthesis, highly functionalized aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 5-B...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Identity
In the realm of modern medicinal chemistry and fine chemical synthesis, highly functionalized aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS 791137-29-6) is a prime example of such an intermediate. Featuring four orthogonally addressable sites—a carboxamide, a hydroxyl group, a nitro group, and a heavy halogen (bromine)—this molecule serves as a versatile scaffold. It is extensively utilized in the synthesis of salicylanilide derivatives, benzoxazoles, and other heterocyclic systems that exhibit potent biological activities, including targeted kinase inhibition[1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic properties, synthetic methodologies, and downstream pharmacological applications of this compound, ensuring that researchers can leverage its full chemical potential.
Physicochemical & Structural Profiling
The chemical behavior of 5-Bromo-2-hydroxy-3-nitrobenzamide is heavily dictated by its stereoelectronic properties. Crystallographic studies of its close structural isomers, such as 2-hydroxy-3-nitrobenzamide, reveal that the molecule is locked into a highly planar conformation[2]. This rigidity is driven by a robust intramolecular hydrogen-bonding network: the proton of the 2-hydroxyl group acts as a hydrogen bond donor to the oxygen atoms of both the adjacent 1-carboxamide and 3-nitro groups, forming stable
S(6)
ring motifs[2],[3].
This intramolecular bonding significantly lowers the pKa of the phenolic hydroxyl group while simultaneously reducing the molecule's aqueous solubility, as the polar groups are internally "shielded" from the solvent.
Table 1: Quantitative Physicochemical Properties
Property
Value
Causality / Structural Significance
CAS Number
791137-29-6
Unique registry identifier for procurement and database indexing.
Molecular Formula
C₇H₅BrN₂O₄
Dictates exact mass and isotopic distribution (approx. 1:1 ratio of ⁷⁹Br/⁸¹Br).
Molecular Weight
261.03 g/mol
Critical for precise stoichiometric calculations in synthetic workflows.
Topological Polar Surface Area
109.1 Ų
Indicates moderate membrane permeability; typical for early-stage intermediates.
The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzamide is typically achieved via the amidation of its carboxylic acid precursor, 5-bromo-2-hydroxy-3-nitrobenzoic acid[4],[5]. To ensure high yield and purity, the protocol must navigate the steric hindrance of the ortho-hydroxyl and meta-nitro groups.
Protocol: Two-Step Amidation via Acid Chloride Activation
Objective: Convert 5-bromo-2-hydroxy-3-nitrobenzoic acid to 5-Bromo-2-hydroxy-3-nitrobenzamide with high fidelity.
Step 1: Acid Chloride Formation
Action: Suspend 5-bromo-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Reflux for 2 hours.
Causality: SOCl₂ alone is kinetically slow when reacting with sterically hindered, electronically deactivated aromatic carboxylic acids. The addition of catalytic DMF is crucial; it reacts with SOCl₂ to generate the highly electrophilic Vilsmeier-Haack intermediate. This intermediate rapidly attacks the carboxylic acid, driving the formation of the acid chloride while releasing SO₂ and HCl gases.
Step 2: Amidation
Action: Concentrate the reaction mixture under reduced pressure to remove all excess SOCl₂. Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool the system to 0 °C. Dropwise, add aqueous ammonia (NH₄OH, 28%, 5.0 eq).
Causality: Cooling to 0 °C is critical because the nucleophilic acyl substitution between the acid chloride and ammonia is highly exothermic. Maintaining a low temperature prevents the competitive hydrolysis of the acid chloride back to the carboxylic acid by the aqueous solvent, thereby maximizing the amide yield.
Step 3: Self-Validating Workup
Action: Acidify the mixture to pH 3 using 1M HCl, extract with ethyl acetate (EtOAc), and monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) system. Confirm the product mass via LC-MS.
Causality (Self-Validation): Acidification ensures the 2-hydroxyl group remains fully protonated, preventing the formation of water-soluble phenoxide salts and maximizing organic phase recovery. On TLC, the product will appear as a highly UV-active spot with a lower
Rf
than the starting material due to the polar amide group. LC-MS will self-validate the success of the reaction by displaying the characteristic bromine isotope pattern ([M-H]⁻ m/z ~259/261).
Caption: Synthetic workflow for 5-Bromo-2-hydroxy-3-nitrobenzamide via acid chloride activation.
Pharmacological Applications in Drug Discovery
The true value of 5-Bromo-2-hydroxy-3-nitrobenzamide lies in its downstream derivatization. The bromine atom at the 5-position serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Furthermore, the nitro group can be reduced to an amine, facilitating intramolecular cyclization to form benzoxazoles.
Most notably, this scaffold is a direct precursor to advanced salicylanilide derivatives (such as NSC765690 and NSC765599)[1]. In preclinical studies, these small molecules have demonstrated profound antitumor activities.
Mechanistic Pathway: By cyclizing the salicylanilide core derived from this benzamide building block, researchers have synthesized compounds that act as dual inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinases (CDK2/4/6)[1].
Outcome: This dual inhibition disrupts the cell cycle, leading to targeted apoptosis across the NCI60 panel of human tumor cell lines (particularly non-small cell lung cancer, melanoma, and renal cancers)[1].
Caption: Pharmacological pathway of salicylanilide analogs derived from the title compound.
References
Title: 2-Hydroxy-5-nitrobenzamide - PMC (Isomeric structural data)
Source: National Center for Biotechnology Information (NCBI) / IUCr Journals
URL: [Link]
Title: Pharmacoinformatics and Preclinical Studies of NSC765690 and NSC765599, Potential STAT3/CDK2/4/6 Inhibitors with Antitumor Activities against NCI60 Human Tumor Cell Lines
Source: MDPI
URL: [Link]
Title: Supplementary Information - The Royal Society of Chemistry (Amidation of 5-bromo-2-hydroxy-3-nitrobenzoic acid)
Source: Royal Society of Chemistry (RSC)
URL: [Link]
In-Depth Technical Guide: Molecular Characterization and Synthetic Utility of 5-Bromo-2-hydroxy-3-nitrobenzamide
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Physicochemical Profiling, Structural Causality, and Self-Validating Synthetic Workflows Executive Summary In modern medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Focus: Physicochemical Profiling, Structural Causality, and Self-Validating Synthetic Workflows
Executive Summary
In modern medicinal chemistry and drug development, densely functionalized aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS: 791137-29-6) represents a highly versatile, multi-handle scaffold. Featuring an electron-donating phenolic hydroxyl group juxtaposed between an electron-withdrawing nitro group and a carboxamide, this molecule possesses a unique "push-pull" electronic system. Furthermore, the C5-bromine atom serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions, making it an ideal precursor for synthesizing biaryls, benzoxazoles, and other bioactive heterocycles.
As a Senior Application Scientist, I have designed this guide to move beyond basic material safety data. Here, we will dissect the structural causality of the molecule's reactivity, establish self-validating analytical protocols, and detail field-proven synthetic workflows.
Physicochemical Profiling & Structural Causality
The reactivity of 5-Bromo-2-hydroxy-3-nitrobenzamide is strictly governed by its electronic distribution and steric environment. The C2-phenol is highly acidic (estimated pKa ~4.5) due to the strong inductive and resonance-withdrawing effects of the ortho-nitro and para-bromo groups. This acidity dictates the choice of bases in downstream coupling reactions. Additionally, strong intramolecular hydrogen bonding between the phenol and the adjacent nitro/amide groups restricts bond rotation, leading to distinct, highly deshielded NMR resonances[1].
Quantitative Data Summary
Property
Value
Causality / Significance
Molecular Formula
C₇H₅BrN₂O₄
Defines the stoichiometric baseline for all reactions.
Molecular Weight
261.03 g/mol
Used for precise molar equivalent calculations.
Exact Mass
259.9433 Da (for ⁷⁹Br)
Critical for high-resolution mass spectrometry (HRMS) validation.
CAS Number
791137-29-6
Primary identifier for procurement and cataloging.
H-Bond Donors/Acceptors
3 / 5
High polarity; dictates solubility (soluble in DMF, DMSO; poor in H₂O).
Isotopic Signature
1:1 Doublet (⁷⁹Br/⁸¹Br)
Acts as an internal diagnostic marker during MS analysis.
Functional Group Reactivity Mapping
To effectively utilize this building block, one must understand the orthogonal nature of its functional groups. The diagram below maps the specific roles and synthetic utility of each position on the core benzene ring.
Figure 1: Functional group reactivity map of 5-Bromo-2-hydroxy-3-nitrobenzamide.
Analytical Characterization Protocols
To ensure scientific integrity, the characterization of this compound must rely on self-validating systems.
Protocol A: LC-MS/MS Isotopic Validation
Causality: Because the C2-phenol is highly acidic, Negative Electrospray Ionization (ESI-) is the optimal ionization mode. The molecule readily loses a proton to form a stable phenoxide anion.
Self-Validating Checkpoint: When observing the [M-H]⁻ signal, you must identify a strict 1:1 intensity doublet at m/z 258.9 and 260.9. This isotopic pattern is the mathematical signature of a single bromine atom. If the ratio deviates, or if a 1:2:1 triplet appears, the sample is contaminated with unreacted starting material or di-brominated impurities.
Causality: The two aromatic protons (C4-H and C6-H) are meta to each other, resulting in a classic meta-coupling constant (J ≈ 2.5 Hz). The C4-H is heavily deshielded by the adjacent nitro group.
Chemical Shift (ppm)
Multiplicity
Integration
Assignment & Causality
~11.50
Broad singlet
1H
Phenolic OH; highly deshielded due to intramolecular H-bonding.
~8.50, 8.10
Broad singlets
2H
Amide NH₂; restricted rotation causes distinct chemical environments.
~8.25
Doublet (J = 2.5 Hz)
1H
Aromatic C4-H; deshielded by ortho-NO₂ and meta-Br.
~8.05
Doublet (J = 2.5 Hz)
1H
Aromatic C6-H; deshielded by ortho-CONH₂.
Field-Proven Synthetic Workflows
The true value of 5-Bromo-2-hydroxy-3-nitrobenzamide lies in its capacity for divergent synthesis. Below are two highly optimized, step-by-step methodologies designed to prevent common side reactions.
Workflow 1: Chemoselective Nitro Reduction (Preserving the C-Br Bond)
Catalytic hydrogenation (Pd/C, H₂) of this molecule will inevitably cause hydrodehalogenation, stripping the valuable bromine off the ring. To synthesize the corresponding aniline while preserving the C-Br bond, a milder electron-transfer reduction is required[2].
Initialization: Dissolve 5-Bromo-2-hydroxy-3-nitrobenzamide (1.0 eq) in a 4:1 mixture of Ethanol and water (0.2 M concentration).
Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq) at room temperature.
Thermal Activation: Heat the suspension to a gentle reflux (80°C) and stir vigorously for 2-4 hours.
Self-Validating Checkpoint: Monitor via LC-MS (ESI-). The reaction is complete when the starting material (m/z 258.9/260.9) fully transitions to the aniline product (m/z 228.9/230.9). The persistence of the 1:1 isotopic doublet confirms that the cross-coupling handle (bromine) remains intact.
Workup: Filter the hot mixture through a pad of Celite to remove iron salts, concentrate the filtrate, and extract with Ethyl Acetate.
The presence of the acidic phenol complicates standard cross-coupling conditions by consuming the inorganic base needed for the catalytic cycle.
Initialization: Charge an oven-dried Schlenk flask with 5-Bromo-2-hydroxy-3-nitrobenzamide (1.0 eq), your desired Arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Solvent & Base (Critical Step): Add a degassed solution of 1,4-Dioxane and 2M aqueous K₂CO₃. Crucial Causality: You must use at least 3.0 equivalents of K₂CO₃. The first equivalent is immediately consumed to deprotonate the phenol (pKa ~4.5). The remaining 2.0 equivalents are required to form the reactive boronate complex necessary for the transmetalation step.
Reaction: Heat to 90°C under an inert N₂ atmosphere for 12 hours.
Self-Validating Checkpoint: Following completion (verified by TLC), quench the reaction with 1M HCl until the aqueous layer reaches pH 3. This ensures the newly formed biaryl-phenol is fully protonated, driving it entirely into the organic extraction phase (EtOAc) and validating your mass recovery.
Unlocking the Antiviral Potential of Salicylamide Scaffolds: A Technical Guide for Novel Drug Discovery
Introduction: The Quest for Broad-Spectrum Antivirals The persistent threat of emerging and re-emerging viral diseases necessitates a robust pipeline of novel antiviral agents, particularly those with broad-spectrum acti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Broad-Spectrum Antivirals
The persistent threat of emerging and re-emerging viral diseases necessitates a robust pipeline of novel antiviral agents, particularly those with broad-spectrum activity. The salicylamide (2-hydroxybenzamide) and its derivatives, the salicylanilides, have garnered significant attention in the scientific community as a promising scaffold for the development of such therapeutics.[1][2] While the specific compound 5-Bromo-2-hydroxy-3-nitrobenzamide is not extensively documented in current scientific literature, its core structure is emblematic of a class of molecules with proven, potent antiviral properties. This guide will, therefore, explore the therapeutic potential of this structural class, providing a foundational understanding and a practical framework for the investigation of novel derivatives like 5-Bromo-2-hydroxy-3-nitrobenzamide. We will delve into the established antiviral activities of related compounds, dissect the potential contributions of the key functional groups in the target molecule, and outline a comprehensive research and development workflow for its synthesis and virological assessment.
The Salicylanilide Blueprint: A Foundation of Potent Antiviral Activity
The salicylanilide family, a subset of salicylamides, has a rich history in medicinal chemistry, with members demonstrating a wide range of biological activities.[3] A prime example is Niclosamide, an FDA-approved anthelmintic drug that has been repurposed and extensively studied for its broad-spectrum antiviral effects.[4][5]
Niclosamide: A Case Study in Broad-Spectrum Efficacy
Niclosamide has demonstrated potent in vitro activity against a diverse array of viruses, including:
Coronaviruses (CoVs): It has shown significant inhibitory effects against SARS-CoV and MERS-CoV.[5] More recently, it has been identified as a potent inhibitor of SARS-CoV-2, the causative agent of COVID-19.[6][7] Niclosamide has demonstrated conserved potency against various SARS-CoV-2 variants of concern, including the Alpha, Beta, and Delta variants.[6][7]
Hepatitis C Virus (HCV): Niclosamide has been reported to inhibit HCV replication with a high degree of potency.[4]
Human Immunodeficiency Virus (HIV): Certain salicylanilides have been shown to inhibit HIV by targeting viral enzymes like reverse transcriptase and integrase.[3][8]
Other Viruses: The antiviral activity of Niclosamide and other salicylanilides extends to Zika virus (ZIKV), Chikungunya virus (CHIKV), and human rhinoviruses, among others.[5]
The antiviral mechanisms of salicylanilides are often multi-faceted and can involve the modulation of host cell processes, making them less susceptible to the development of viral resistance.[9] Some of the proposed mechanisms include:
Inhibition of Viral Entry: Niclosamide can block the low-pH-dependent fusion of some viruses with host cells.[5]
Disruption of Viral Replication: It can interfere with viral replication by promoting cellular autophagy, a process that can degrade viral components.[9]
Modulation of Host Signaling Pathways: Salicylamides can influence multiple host signaling pathways that are crucial for viral replication, such as Wnt/β-catenin, NF-κB, and mTORC1.[1]
The established antiviral profile of the salicylanilide scaffold provides a strong rationale for the investigation of novel, structurally related compounds.
Deconstructing 5-Bromo-2-hydroxy-3-nitrobenzamide: A Hypothetical Analysis of Structure-Activity Relationships
The therapeutic potential of 5-Bromo-2-hydroxy-3-nitrobenzamide can be hypothesized by examining its constituent functional groups in the context of known structure-activity relationships (SAR) for antiviral salicylamides.
The Salicylamide Core (2-hydroxybenzamide): This is the foundational pharmacophore responsible for the general biological activity of this class of compounds. The hydroxyl and amide groups are critical for forming key interactions with biological targets.
5-Bromo Substituent: Halogenation, particularly at the 5-position of the salicylic ring, is a common feature in many active salicylanilides, including Niclosamide. This substitution can enhance the compound's lipophilicity, potentially improving membrane permeability and cellular uptake. It can also influence the electronic properties of the aromatic ring, which may impact target binding. Studies on other 5-bromo-2-hydroxy-benzamide derivatives have shown significant biological activities, including antimicrobial and anti-inflammatory effects.[10][11]
3-Nitro Group: The introduction of a nitro group can have several effects. It is a strong electron-withdrawing group, which can significantly alter the acidity of the phenolic hydroxyl group and the overall electronic distribution of the molecule. This can modulate the compound's binding affinity for its targets. Furthermore, nitro-containing compounds are known to have a wide range of biological activities. For instance, Nitazoxanide, a nitrothiazole derivative of salicylamide, is a broad-spectrum antiviral agent.[3][8]
A Roadmap for the Investigation of Novel Salicylamide Derivatives
The following is a proposed experimental workflow for the synthesis and evaluation of the antiviral potential of a novel compound such as 5-Bromo-2-hydroxy-3-nitrobenzamide.
Chemical Synthesis
The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzamide can be approached through established methods for amide bond formation. A plausible synthetic route could involve the reaction of a 5-bromo-2-hydroxy-3-nitrobenzoic acid derivative with an appropriate amine source. The starting benzoic acid can be synthesized from commercially available precursors like 5-bromosalicylic acid through nitration.
Caption: A comprehensive workflow for in vitro antiviral evaluation.
Mechanism of Action (MoA) Studies
Understanding how a compound inhibits viral replication is crucial for its further development.
Time-of-Addition Assay: This experiment helps to determine at which stage of the viral life cycle the compound is active (e.g., entry, replication, or egress).
Specific Enzyme/Protein Assays: If the virus encodes key enzymes like proteases or polymerases, assays can be developed to test for direct inhibition by the compound.
Host-Targeted Pathway Analysis: Techniques such as Western blotting or reporter gene assays can be used to investigate if the compound modulates host signaling pathways known to be involved in viral replication.
Conclusion and Future Directions
The salicylamide scaffold represents a validated and promising starting point for the discovery of novel antiviral agents with broad-spectrum potential. While direct virological data for 5-Bromo-2-hydroxy-3-nitrobenzamide is currently unavailable, its structural features align with those of known potent antiviral compounds. The systematic approach outlined in this guide, from rational synthesis to tiered in vitro screening and mechanism of action studies, provides a robust framework for its evaluation. Future research should focus on the synthesis and comprehensive biological characterization of a library of related derivatives to establish clear structure-activity relationships. Such efforts could lead to the identification of new, potent, and safe antiviral drug candidates to address the ongoing challenges posed by viral infections.
References
Jurgeit, A., et al. (2021). Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2). PLOS ONE. Available at: [Link]
Kratochvíl, P., et al. (2011). Antiviral activity of substituted salicylanilides--a review. PubMed. Available at: [Link]
Li, Y., et al. (2023). Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. Medicinal Research Reviews. Available at: [Link]
Wang, Y., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews. Available at: [Link]
Cai, H., et al. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases. Available at: [Link]
Blake, J. E., et al. (2021). Salicylanilides Reduce SARS-CoV-2 Replication and Suppress Induction of Inflammatory Cytokines in a Rodent Model. ACS Infectious Diseases. Available at: [Link]
Xu, J., et al. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases. Available at: [Link]
Wintaco, E., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. bioRxiv. Available at: [Link]
Jurgeit, A., et al. (2021). Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2). PLOS ONE. Available at: [Link]
Kratochvíl, P., et al. (2011). Antiviral Activity of Substituted Salicylanilides - A Review. Bentham Science. Available at: [Link]
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. Available at: [Link]
PubChem. (n.d.). 5-bromo-2-hydroxy-n-(3-nitrophenyl)benzamide. PubChem. Available at: [Link]
mechanism of action of 5-Bromo-2-hydroxy-3-nitrobenzamide derivatives
An In-depth Technical Guide on the Mechanism of Action of 5-Bromo-2-hydroxy-3-nitrobenzamide Derivatives Authored by: Gemini, Senior Application Scientist Publication Date: March 11, 2026 Abstract Derivatives of 5-bromo-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Mechanism of Action of 5-Bromo-2-hydroxy-3-nitrobenzamide Derivatives
Authored by: Gemini, Senior Application Scientist
Publication Date: March 11, 2026
Abstract
Derivatives of 5-bromo-2-hydroxy-3-nitrobenzamide belong to the broader class of salicylanilides, compounds that have garnered significant attention in medicinal chemistry for their wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of these derivatives, with a primary focus on their role as mitochondrial uncouplers and modulators of critical cellular signaling pathways. Drawing parallels with the well-studied salicylanilide, niclosamide, this document will delve into the core biochemical processes disrupted by these compounds. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to investigate these mechanisms, alongside data visualization and interpretation strategies. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel therapeutic agents.
The Core Mechanism: Uncoupling of Mitochondrial Oxidative Phosphorylation
The primary and most well-documented mechanism of action for salicylanilides, including 5-bromo-2-hydroxy-3-nitrobenzamide derivatives, is the uncoupling of oxidative phosphorylation in mitochondria.[4][5] As weak acids, they function as protonophores, shuttling protons across the inner mitochondrial membrane.[6] This action dissipates the critical proton gradient that is meticulously maintained by the electron transport chain and is essential for the synthesis of ATP by ATP synthase.[6][7] The disruption of this gradient leads to an increase in oxygen consumption as the electron transport chain attempts to compensate, a hallmark of mitochondrial uncoupling.[6]
The chemical structure of 5-bromo-2-hydroxy-3-nitrobenzamide derivatives is intrinsically linked to their uncoupling activity. The phenolic hydroxyl group provides the acidic proton, while the lipophilic nature of the molecule, enhanced by the bromo and nitro groups, allows it to readily traverse the mitochondrial membranes. Upon deprotonation of the phenolic hydroxyl, an intramolecular hydrogen bond can form, stabilizing the anionic form and increasing its hydrophobicity, which facilitates its movement within the lipid bilayer.[7]
Caption: Mitochondrial uncoupling by 5-bromo-2-hydroxy-3-nitrobenzamide derivatives.
Experimental Protocols for Assessing Mitochondrial Uncoupling
To empirically determine the mitochondrial uncoupling activity of 5-bromo-2-hydroxy-3-nitrobenzamide derivatives, the following protocols are recommended:
1.1.1. Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration. An increase in OCR following the addition of the compound is indicative of uncoupling.[6]
Protocol:
Cell Culture: Plate cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of the 5-bromo-2-hydroxy-3-nitrobenzamide derivative in a suitable solvent (e.g., DMSO). Further dilute the compound in the assay medium to the desired final concentrations.
Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The protocol typically involves sequential injections to measure basal OCR, followed by OCR after the injection of the derivative, an ATP synthase inhibitor (e.g., oligomycin), a potent uncoupler for maximal respiration (e.g., FCCP), and finally, complex I and III inhibitors (e.g., rotenone/antimycin A) to determine non-mitochondrial respiration.[6]
Data Analysis: The OCR values are automatically calculated by the Seahorse software. The uncoupling activity is determined by the increase in OCR after the injection of the salicylanilide derivative.[6]
1.1.2. Assessment of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 dye is a ratiometric fluorescent probe commonly used to measure ΔΨm. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low membrane potential, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, consistent with uncoupling.[6]
Protocol:
Cell Culture: Culture cells in a suitable format (e.g., 96-well plate, glass-bottom dish) to the desired confluency.[6]
Cell Treatment: Treat the cells with the 5-bromo-2-hydroxy-3-nitrobenzamide derivative at various concentrations for the desired duration.
JC-1 Staining: Prepare a JC-1 staining solution (typically 1-10 µM) in the cell culture medium.[6] Remove the treatment medium and incubate the cells with the JC-1 staining solution.
Fluorescence Measurement: After incubation, wash the cells and measure the fluorescence intensity at both green and red emission wavelengths using a fluorescence microscope or plate reader.
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
1.1.3. Quantification of Cellular ATP Levels
A direct consequence of mitochondrial uncoupling is a decrease in ATP synthesis. Luciferase-based ATP assays provide a highly sensitive method for quantifying cellular ATP levels.[6]
Protocol:
Cell Culture and Treatment: Plate cells in a luminometer-compatible plate and treat them with the 5-bromo-2-hydroxy-3-nitrobenzamide derivative.
Cell Lysis: Lyse the cells to release the intracellular ATP.
Luciferase Reaction: In a luminometer plate, mix the cell lysate with a luciferase reagent containing luciferin and luciferase enzyme.[6]
Luminescence Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. Measure the luminescence signal using a luminometer.[6]
ATP Quantification: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the cell lysates.[6]
Data Analysis: A decrease in cellular ATP levels in the presence of the derivative indicates an inhibition of ATP synthesis, consistent with mitochondrial uncoupling.[6]
Modulation of Cellular Signaling Pathways
Beyond their direct effects on mitochondria, 5-bromo-2-hydroxy-3-nitrobenzamide derivatives, similar to other salicylanilides like niclosamide, can modulate a variety of crucial intracellular signaling pathways.[8] This pleiotropic activity contributes significantly to their observed biological effects, including anticancer and anti-inflammatory properties.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers.[9][10] Salicylanilide derivatives have been shown to inhibit NF-κB activation.[9][10] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.[1] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[1]
Downregulation of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another key signaling molecule frequently overactive in cancer, promoting cell proliferation, survival, and angiogenesis. Niclosamide has been shown to inhibit the activation of STAT3.[8] This inhibition can lead to the downregulation of STAT3 target genes and may contribute to the anticancer effects of these derivatives.
Impact on Wnt/β-catenin and mTORC1 Signaling
The Wnt/β-catenin and mTORC1 signaling pathways are fundamental to cell growth, proliferation, and metabolism, and their dysregulation is common in cancer. Niclosamide has been reported to inhibit Wnt/β-catenin signaling by promoting the degradation of the Wnt co-receptor LRP6.[8] It also inhibits mTORC1 signaling, potentially through changes in intracellular pH.[8] It is plausible that 5-bromo-2-hydroxy-3-nitrobenzamide derivatives share these mechanistic aspects.
Caption: Overview of signaling pathways modulated by the derivatives.
Experimental Protocols for Investigating Signaling Pathways
2.4.1. Western Blotting
Western blotting is a fundamental technique to assess the levels and activation state (via phosphorylation) of key proteins in a signaling pathway.
Protocol:
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with the 5-bromo-2-hydroxy-3-nitrobenzamide derivative for the desired time.
Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKK, IκBα, phospho-STAT3, total STAT3).
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
2.4.2. NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
Transfection: Co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization).
Treatment: After transfection, treat the cells with the 5-bromo-2-hydroxy-3-nitrobenzamide derivative, with or without an NF-κB activator (e.g., TNF-α).
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in treated cells indicates inhibition of NF-κB transcriptional activity.
Other Contributing Mechanisms of Action
Generation of Reactive Oxygen Species (ROS)
The disruption of the electron transport chain by mitochondrial uncouplers can lead to an increase in the production of reactive oxygen species (ROS).[10] While low levels of ROS can act as signaling molecules, excessive ROS can induce oxidative stress, damage cellular components, and trigger apoptosis. This ROS-mediated cell death is a potential mechanism for the anticancer activity of these derivatives.
Inhibition of Glucose Uptake
Some salicylanilides, such as niclosamide, have been shown to inhibit glucose uptake in parasitic worms.[11] Given that many cancer cells exhibit increased glucose uptake and reliance on glycolysis (the Warburg effect), targeting this metabolic pathway could be another avenue through which 5-bromo-2-hydroxy-3-nitrobenzamide derivatives exert their anticancer effects.
Quantitative Data Summary
The biological activity of 5-bromo-2-hydroxy-benzamide derivatives can be significantly influenced by the specific substitutions on the core structure. The following tables summarize available quantitative data on the antimicrobial and anti-inflammatory activities of related derivatives.
Table 1: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives [2]
Derivative
Staphylococcus aureus (ATCC 25923) MIC (mg/mL)
Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)
Bacillus cereus (ATCC 14579) MIC (mg/mL)
Ethyl Ester
2.5
5.0
2.5
Hydrazide
5.0
5.0
5.0
Hydrazone
2.5
2.5
2.5
Table 2: In Vitro Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives [2]
Derivative
Protease Inhibition IC50 (mg/mL)
Ethyl Ester
0.07
Hydrazide
0.05
Hydrazone
0.04
Acetylsalicylic Acid (Standard)
0.4051 ± 0.0026
These data indicate that derivatization, particularly to form hydrazones, can enhance the biological activity of the 5-bromo-2-hydroxy-benzamide scaffold.[2]
Conclusion and Future Perspectives
The mechanism of action of 5-bromo-2-hydroxy-3-nitrobenzamide derivatives is complex and multifaceted. Their primary role as mitochondrial uncouplers disrupts cellular energy homeostasis, leading to a cascade of downstream effects. Furthermore, their ability to modulate key signaling pathways, including NF-κB and STAT3, underscores their potential as therapeutic agents for diseases characterized by aberrant signaling, such as cancer and inflammatory disorders. The generation of ROS and potential inhibition of glucose uptake further contribute to their bioactivity.
Future research should focus on elucidating the precise molecular targets within these signaling pathways and understanding the structure-activity relationships to design more potent and selective derivatives. In vivo studies are essential to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and toxicological profiles. The comprehensive experimental framework provided in this guide offers a robust starting point for researchers to further unravel the intricate mechanisms of this promising class of molecules.
References
A Comparative Analysis of the Mitochondrial Uncoupling Activity of Oxyclozanide and Other Salicylanilides. Benchchem.
The Stoichiometry and Site Specificity of the Uncoupling of Mitochondrial Oxidative Phosphorylation by Salicylanilide Derivatives. PubMed.
Niclosamide: Beyond an antihelminthic drug. PMC.
Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research.
Antineoplastic Mechanisms of Niclosamide in Acute Myelogenous Leukemia Stem Cells: Inactivation of the NF-κB Pathway and Generation of Reactive Oxygen Species. AACR Journals.
Salicylanilides: a new group of active uncouplers of oxidative phosphorylation. PubMed.
Niclosamide. UNION Therapeutics.
Niclosamide. Wikipedia.
Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv.org.
Stoichiometry and site specificity of the uncoupling of mitochondrial oxidative phosphorylation by salicylanilide derivatives. ACS Publications.
An In-depth Technical Guide to 5-Bromosalicylamide Derivatives and Their Potential Applications. Benchchem.
Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives: A Guide for Researchers. Benchchem.
5-bromo Derivative Research Articles. R Discovery.
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate.
Proposed salicylanilide mechanisms of action. ResearchGate.
New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.
New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. PMC.
Design, Synthesis and Biological Evaluation of the Novel Antitumor Agent 5-Bromobenzofuran-3(2H)-One and its Derivatives. R Discovery.
Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds. Benchchem.
Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate.
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC.
Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. PubMed.
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PMC.
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed.
Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry.
Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Publishing.
Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. R Discovery.
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC.
The Evolving Landscape of Salicylamides: A Deep Dive into the Potential Biological Activities of 5-Bromo-2-hydroxy-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals The salicylamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] The strategic in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The salicylamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] The strategic introduction of various functional groups onto this core structure allows for the precise tuning of their pharmacological profiles.[1] This guide focuses on the potential biological activities of a specific, yet under-explored derivative, 5-Bromo-2-hydroxy-3-nitrobenzamide. While direct experimental data for this compound is limited, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its biological potential. This document will delve into the anticipated antimicrobial, anti-inflammatory, and anticancer activities of 5-Bromo-2-hydroxy-3-nitrobenzamide, supported by data from closely related compounds. Furthermore, we will explore potential mechanisms of action and provide detailed experimental protocols for future validation.
I. The 5-Bromo-2-hydroxy-benzamide Core: A Foundation of Bioactivity
The 5-bromo-2-hydroxy-benzamide core is a well-established pharmacophore. The bromine atom at the 5-position and the hydroxyl group at the 2-position are critical for its biological effects. Derivatives of this core have demonstrated significant antimicrobial and anti-inflammatory properties.[1]
Antimicrobial Activity
Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have revealed their primary activity against Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) values for several derivatives highlight their potential as antibacterial agents.
Derivative
Staphylococcus aureus (ATCC 25923) MIC (mg/mL)
Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)
Bacillus cereus (ATCC 14579) MIC (mg/mL)
Ethyl Ester
2.5
5.0
2.5
Hydrazide
5.0
5.0
5.0
Hydrazone
2.5
2.5
2.5
Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes.[1]
The hydrazone derivative, in particular, shows consistent and potent activity against the tested Gram-positive strains.[1] This suggests that modifications at the amide nitrogen can significantly influence the antimicrobial spectrum and potency.
Anti-inflammatory Activity
The same series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives exhibited potent anti-inflammatory activity in a protease inhibition assay.[1]
Derivative
Protease Inhibition IC50 (mg/mL)
Ethyl Ester
0.07
Hydrazide
0.05
Hydrazone
0.04
Acetylsalicylic Acid (Standard)
0.4051 ± 0.0026
Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes.[1]
All tested derivatives were significantly more potent than the standard, acetylsalicylic acid, with the hydrazone derivative being the most active.[1] This underscores the potential of the 5-bromo-2-hydroxy-benzamide scaffold in developing novel anti-inflammatory agents.
II. The Influence of the Nitro Group: A Key Modulator of Activity
The introduction of a nitro group at the 3-position of the salicylamide ring is expected to significantly impact the biological profile of 5-Bromo-2-hydroxy-3-nitrobenzamide. Nitroaromatic compounds are known to possess a range of biological activities, including antimicrobial and anticancer effects.[2][3]
Predicted Antimicrobial Enhancement
The presence of a nitro group can enhance the antimicrobial properties of a compound. For instance, 5'-bromo-2'-hydroxy-3'-nitrochalcone has demonstrated inhibitory effects against various pathogenic bacteria and yeast.[2] The electron-withdrawing nature of the nitro group can increase the acidity of the phenolic hydroxyl group, potentially leading to stronger interactions with microbial targets. Furthermore, the nitro group itself can be a source of reactive nitrogen species under certain conditions, contributing to microbial cell death.
Potential Anticancer Activity
Nitroaromatic compounds have attracted considerable interest as potential anticancer agents.[3] Their mechanism of action often involves bioreduction of the nitro group to form cytotoxic species that can damage DNA and other cellular macromolecules.[3] For example, N-alkyl-nitroimidazoles have shown significant cytotoxic activity against breast and lung cancer cell lines.[4] Substituted 1,8-naphthalimides containing nitro groups have also demonstrated potent anticancer activity by inhibiting topoisomerase II.[5] Therefore, 5-Bromo-2-hydroxy-3-nitrobenzamide is a promising candidate for investigation as a novel anticancer agent.
III. Synthesis and Characterization
The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzamide would likely start from the commercially available 5-bromo-2-hydroxy-3-nitrobenzaldehyde.[6] A general synthetic workflow is proposed below.
Caption: Proposed synthetic workflow for 5-Bromo-2-hydroxy-3-nitrobenzamide.
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]
IV. Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of 5-Bromo-2-hydroxy-3-nitrobenzamide, the following experimental protocols are recommended.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
Protocol:
Prepare a stock solution of 5-Bromo-2-hydroxy-3-nitrobenzamide in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
Include positive control wells (microorganism without compound) and negative control wells (broth only).
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (Protease Inhibition Assay)
This assay evaluates the ability of the compound to inhibit trypsin activity.
Protocol:
Prepare a reaction mixture containing trypsin and Tris-HCl buffer.
Add various concentrations of 5-Bromo-2-hydroxy-3-nitrobenzamide to the reaction mixture and incubate.
Initiate the reaction by adding casein as a substrate.
Stop the reaction by adding perchloric acid.
Centrifuge the mixture and measure the absorbance of the supernatant to determine the amount of undigested casein.
Calculate the percentage of inhibition by comparing the absorbance of the test samples to that of a control without the inhibitor.
Determine the IC50 value from the dose-response curve.[8]
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
Protocol:
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of 5-Bromo-2-hydroxy-3-nitrobenzamide and incubate for 24, 48, or 72 hours.
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value.
V. Potential Mechanisms of Action
The biological activities of 5-Bromo-2-hydroxy-3-nitrobenzamide are likely mediated by multiple mechanisms.
Caption: Potential mechanisms of action for 5-Bromo-2-hydroxy-3-nitrobenzamide.
The antimicrobial action may involve the inhibition of essential enzymes through the oxidation of protein thiols, a mechanism proposed for other bromo-nitro compounds.[10] The anti-inflammatory effect is likely due to the inhibition of proteases involved in the inflammatory cascade. The potential anticancer activity could stem from the induction of DNA damage and apoptosis following the bioreduction of the nitro group, or through the inhibition of key enzymes like topoisomerase II.
VI. Conclusion and Future Directions
While direct experimental evidence for the biological activity of 5-Bromo-2-hydroxy-3-nitrobenzamide is currently lacking, a comprehensive analysis of its structural components strongly suggests its potential as a versatile therapeutic agent. Its 5-bromo-2-hydroxy-benzamide core provides a solid foundation for antimicrobial and anti-inflammatory activities, while the addition of a 3-nitro group is anticipated to enhance these properties and confer potent anticancer effects.
Future research should focus on the synthesis and rigorous biological evaluation of 5-Bromo-2-hydroxy-3-nitrobenzamide using the protocols outlined in this guide. Elucidating its precise mechanisms of action will be crucial for its further development as a potential drug candidate. The exploration of this and other novel salicylamide derivatives holds significant promise for addressing unmet needs in the treatment of infectious diseases, inflammatory disorders, and cancer.
References
BenchChem. (2025). Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives: A Guide for Researchers.
(2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
Revue Roumaine de Chimie. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES.
ResearchGate. (2025, August 18). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants.
Benchchem. Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds.
PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
PMC. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
(n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).
Benchchem. Validating the Biological Potential of 2-Bromo-5-hydroxybenzaldehyde Derivatives: A Comparative Guide.
ResearchGate. Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of....
(1978, August 7). Studies on the mechanism of inhibition of redox enzymes by substituted hydroxamic acids.
PMC. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.
MDPI. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
PMC. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
(n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
PubMed. (2019). Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths. Med Chem, 15(5), 550-560.
ResearchGate. Examples of nitroaromatic compounds in clinical trials as antitumor agents.
CAS number and identifiers for 5-Bromo-2-hydroxy-3-nitrobenzamide
In-Depth Technical Guide: Chemical Identifiers, Synthesis, and Characterization of 5-Bromo-2-hydroxy-3-nitrobenzamide Executive Summary In modern drug discovery and complex active pharmaceutical ingredient (API) developm...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide: Chemical Identifiers, Synthesis, and Characterization of 5-Bromo-2-hydroxy-3-nitrobenzamide
Executive Summary
In modern drug discovery and complex active pharmaceutical ingredient (API) development, the precise characterization and synthesis of highly functionalized building blocks are non-negotiable. As a Senior Application Scientist, I frequently utilize heavily substituted aromatic scaffolds to introduce specific pharmacophores into lead compounds. 5-Bromo-2-hydroxy-3-nitrobenzamide is a prime example of such a scaffold. Featuring a finely tuned array of electron-withdrawing and hydrogen-bonding groups, this compound serves as an advanced intermediate for synthesizing kinase inhibitors, PARP inhibitors, and novel epigenetic modulators.
This whitepaper provides a comprehensive technical breakdown of its chemical identifiers, structural causality, step-by-step synthetic methodologies, and self-validating analytical protocols required for batch release.
Chemical Identity & Structural Parameters
Accurate cheminformatics data is the foundation of reproducible research. The table below summarizes the core quantitative data and chemical identifiers required for database querying, procurement, and computational modeling[1],[2].
The utility of 5-Bromo-2-hydroxy-3-nitrobenzamide lies in the logical relationship between its functional groups. Every substituent on the benzene ring serves a distinct chemical purpose:
Phenolic Hydroxyl (-OH): The presence of the strongly electron-withdrawing nitro group at the adjacent 3-position significantly lowers the pKa of this phenol (typically dropping it to ~7.0–7.5). This makes the hydroxyl group an excellent hydrogen-bond donor and a potent bidentate metal chelator when paired with the amide group.
Amide Group (-CONH2): Functions as a critical recognition motif. In targets like Poly (ADP-ribose) polymerase (PARP), the benzamide moiety mimics the nicotinamide pocket of NAD+, anchoring the molecule via strong directional hydrogen bonds.
Bromo Group (-Br): Positioned at the 5-position, this halogen acts as a synthetic handle. It is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to rapidly elaborate the scaffold without disrupting the core binding motif.
Caption: Pharmacophore mapping and synthetic utility of the substituted benzamide scaffold.
Synthetic Pathways & Methodologies
The synthesis of this compound relies on precise regiochemical control. The following step-by-step methodology details the sequential electrophilic aromatic substitution (EAS) reactions starting from inexpensive salicylamide.
Protocol 1: Regioselective Synthesis
Step 1: Bromination
Preparation: Dissolve 2-hydroxybenzamide (1.0 eq) in glacial acetic acid (0.5 M) in a round-bottom flask.
Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.
Causality: The hydroxyl group is a powerful ortho/para director. Maintaining a low temperature kinetically traps the para-substituted product (5-bromo-2-hydroxybenzamide) and completely suppresses unwanted polybromination.
Addition: Add bromine (
Br2
, 1.05 eq) dropwise over 30 minutes to maintain the internal temperature.
Isolation: Stir for 2 hours, then precipitate the intermediate by pouring the mixture into vigorously stirred ice water. Filter, wash with cold water, and dry under vacuum.
Step 2: Nitration
Preparation: Dissolve the intermediate 5-bromo-2-hydroxybenzamide (1.0 eq) in concentrated sulfuric acid (0.3 M) and cool to -5°C.
Addition: Slowly add a pre-cooled nitrating mixture of concentrated nitric acid (
HNO3
, 1.1 eq) and sulfuric acid.
Causality: Nitration of electron-rich phenols can be violently exothermic and prone to oxidative degradation. Operating at sub-zero temperatures mitigates ring oxidation. Because the 5-position is now blocked by the bromine atom, the nitronium ion (
NO2+
) is strictly directed to the remaining ortho position (the 3-position), yielding the target regiochemistry.
Quenching & Purification: Quench over crushed ice. Filter the crude yellow precipitate and recrystallize from an ethanol/water mixture to achieve >98% purity.
Caption: Synthetic workflow of 5-Bromo-2-hydroxy-3-nitrobenzamide via sequential EAS reactions.
To guarantee the structural integrity of the synthesized batch, I employ an orthogonal analytical validation system. This ensures that regiochemical isomers (such as the 3-bromo-5-nitro variant) are unequivocally ruled out.
Protocol 2: Orthogonal Analytical Validation
Step 1: RP-HPLC Purity Assessment
Method: Run the sample on a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm) using a gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA).
Causality: The TFA modifier is critical. It suppresses the ionization of the highly acidic phenolic hydroxyl group. If unsuppressed, partial ionization on the column leads to severe peak tailing and inaccurate purity integration.
Step 2: LC-MS (ESI-) Isotopic Confirmation
Method: Inject the sample into a mass spectrometer operating in negative electrospray ionization (ESI-) mode.
Causality: The highly electron-deficient aromatic ring renders the phenolic proton highly acidic, ensuring robust deprotonation and an excellent
[M−H]−
signal. The presence of the bromine atom creates a self-validating isotopic signature: a 1:1 intensity doublet at
m/z
259 and 261, unequivocally confirming halogen incorporation.
Step 3: 1H-NMR Regiochemical Assignment
Method: Acquire a 400 MHz 1H-NMR spectrum using DMSO-d6 as the solvent.
Causality: DMSO disrupts intermolecular hydrogen bonding, allowing clear resolution of the amide protons. The regiochemistry is definitively confirmed by the two remaining aromatic protons (at positions 4 and 6). Because they are meta to each other, they will appear as two distinct doublets with a small meta-coupling constant (
J≈2.5
Hz). If the nitration had incorrectly occurred at the 4-position, the protons would be para to each other, yielding singlets. This coupling pattern is the cornerstone of the structural assignment.
Caption: Orthogonal analytical validation workflow for batch release and structural confirmation.
5-Bromo-2-hydroxy-3-nitrobenzamide: A Privileged Scaffold in Advanced Pharmaceutical Synthesis
Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of multi-functional intermediates dictates the efficiency of active pharmaceutical ingredient (API) synthesis. 5-Bromo-2-hydroxy-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of multi-functional intermediates dictates the efficiency of active pharmaceutical ingredient (API) synthesis. 5-Bromo-2-hydroxy-3-nitrobenzamide (5-BHNB) [1] represents a "privileged scaffold"—a highly versatile, tri-substituted benzene ring that offers orthogonal reactivity handles.
As a Senior Application Scientist, I have frequently leveraged 5-BHNB to construct complex heterocyclic systems and targeted therapeutics. The molecule combines a salicylamide core (a proven pharmacophore for anti-parasitic and anti-inflammatory agents) [3] with a C5-bromo substituent for transition-metal-catalyzed cross-coupling, and a C3-nitro group primed for chemoselective reduction [4]. This whitepaper deconstructs the mechanistic rationale behind utilizing 5-BHNB and provides self-validating experimental workflows for its downstream functionalization.
Structural Rationale & Pharmacophore Potential
The architectural brilliance of 5-BHNB lies in its dense functionalization, which allows chemists to perform divergent syntheses without the need for exhaustive protection/deprotection sequences.
The Salicylamide Core
The ortho-hydroxybenzamide motif is a classic bioisostere. It is capable of forming strong intramolecular hydrogen bonds, which rigidify the molecule and enhance membrane permeability. This core is the foundational pharmacophore in drugs like Niclosamide and Nitazoxanide [3]. In 5-BHNB, the amide and hydroxyl groups can also act as directing groups for late-stage C-H activation or as nucleophiles in annulation reactions.
Orthogonal Reactivity Handles
The C5-Bromo Handle: The bromine atom at the para position relative to the hydroxyl group is highly activated for oxidative addition. It serves as the primary site for carbon-carbon (Suzuki-Miyaura) or carbon-heteroatom (Buchwald-Hartwig) bond formation [5].
The C3-Nitro Handle: The nitro group exerts a strong electron-withdrawing effect, modulating the pKa of the adjacent phenol. More importantly, it can be reduced to an aniline, providing a nucleophilic nitrogen that can condense with the adjacent hydroxyl or amide groups to form benzoxazoles, benzoxazines, or benzimidazoles [4].
Physicochemical Profiling
Understanding the physical properties of 5-BHNB is critical for optimizing reaction solvents and predicting chromatographic behavior.
Property
Value / Description
Analytical Significance
Molecular Formula
C₇H₅BrN₂O₄
Confirms isotopic mass distribution (M and M+2 peaks in MS).
Molecular Weight
261.03 g/mol
Essential for stoichiometric calculations.
Appearance
Yellow to off-white powder
The yellow hue is characteristic of the conjugated nitroaromatic system.
Solubility
Soluble in DMF, DMSO, THF
Poor aqueous solubility necessitates biphasic or polar aprotic solvent systems for reactions.
LogP (estimated)
~1.8 - 2.1
Indicates moderate lipophilicity; ideal for reverse-phase HPLC monitoring.
Mechanistic Trajectories & Divergent Synthesis
The true value of 5-BHNB is its ability to act as a divergence point in parallel library synthesis. Depending on the sequence of operations, chemists can access vastly different chemical spaces.
Divergent synthetic pathways of 5-BHNB leveraging orthogonal functional groups.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. I have explicitly detailed the causality behind each reagent choice to empower the bench scientist.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5
Objective: To install an aryl or heteroaryl group at the C5 position while leaving the nitro and salicylamide core intact.
Causality & Reagent Selection:
The free hydroxyl and primary amide groups of 5-BHNB can coordinate with palladium species, potentially poisoning the catalyst or promoting unwanted O-arylation. To circumvent this, we utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf ligand facilitates rapid reductive elimination, outcompeting catalyst deactivation. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrate and the inorganic base (Na₂CO₃).
Step-by-Step Methodology:
Reaction Assembly: In an oven-dried Schlenk flask, charge 5-BHNB (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1).
Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
Thermal Activation: Heat the mixture to 85°C for 4–6 hours.
In-Process Control (Self-Validation): Monitor via LC-MS. The starting material will exhibit a distinct 1:1 isotopic doublet (M, M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The reaction is deemed complete when this doublet is entirely replaced by the mass of the coupled product.
Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to neutralize the base and protonate the phenol, ensuring the product partitions into the organic layer.
Protocol 2: Chemoselective Nitro Reduction
Objective: To reduce the C3-nitro group to a primary amine without triggering hydrodehalogenation of the C5-bromine atom.
Causality & Reagent Selection:
Standard catalytic hydrogenation (Pd/C with H₂) is contraindicated here; it will rapidly cleave the C-Br bond, destroying our cross-coupling handle. Instead, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride (NH₄Cl) . This single-electron transfer mechanism is highly chemoselective for nitro groups and leaves aryl halides completely untouched [4].
Step-by-Step Methodology:
Reaction Assembly: Dissolve 5-BHNB (1.0 equiv) in a solvent mixture of Ethanol and Water (3:1).
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv). Causality: NH₄Cl acts as a mild proton source that activates the iron surface without lowering the pH enough to cause unwanted side reactions.
Thermal Activation: Reflux the suspension at 80°C for 2 hours with vigorous stirring.
In-Process Control (Self-Validation): Monitor via TLC (Hexanes:EtOAc). The starting material (yellow, UV-active) will be consumed, yielding a highly polar product that exhibits bright blue fluorescence under 254 nm UV light and stains dark brown with ninhydrin (confirming the presence of the primary aniline).
Filtration & Isolation: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite cake with hot ethanol. Concentrate the filtrate under reduced pressure to yield 3-amino-5-bromo-2-hydroxybenzamide.
Conclusion
5-Bromo-2-hydroxy-3-nitrobenzamide is far more than a simple building block; it is a meticulously designed intermediate that offers precise, orthogonal control over molecular construction. By understanding the electronic and steric nuances of its functional groups, researchers can deploy 5-BHNB to rapidly generate vast libraries of bioactive heterocycles and targeted APIs.
References
StatPearls [Internet]. "Antiparasitic Drugs." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]
MDPI. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." Molecules. Available at:[Link]
Exploratory
pKa Profiling and Ionization Dynamics of 5-Bromo-2-hydroxy-3-nitrobenzamide: A Comprehensive Technical Guide
Executive Summary Understanding the ionization dynamics of active pharmaceutical ingredients (APIs) is a foundational step in drug design, directly dictating solubility, membrane permeability, and receptor binding affini...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the ionization dynamics of active pharmaceutical ingredients (APIs) is a foundational step in drug design, directly dictating solubility, membrane permeability, and receptor binding affinity. 5-Bromo-2-hydroxy-3-nitrobenzamide is a highly functionalized aromatic compound featuring a 2,4,6-trisubstituted phenol core. Due to the synergistic electron-withdrawing effects of its ortho-amide, ortho-nitro, and para-bromo substituents, this molecule exhibits an unusually low phenolic pKa. This whitepaper provides a rigorous mechanistic analysis of its acidity, outlines a self-validating spectrophotometric protocol for pKa determination, and evaluates the pharmacokinetic implications of its ionization profile.
Structural Determinants of Acidity: A Mechanistic Analysis
The acidity of 5-Bromo-2-hydroxy-3-nitrobenzamide is governed almost entirely by the deprotonation of its phenolic hydroxyl (-OH) group. While an unsubstituted phenol has a pKa of approximately 9.95, the dense functionalization of this molecule drastically stabilizes the resulting phenoxide anion, lowering the pKa significantly.
The causality behind this stabilization can be broken down into three distinct substituent effects:
The Ortho-Amide Group (-CONH₂):
The carboxamide group exerts a moderate electron-withdrawing effect via both inductive (-I) and mesomeric (-M) mechanisms. In simpler analogs like salicylamide (2-hydroxybenzamide), the pKa is lowered to approximately 8.2[1]. Furthermore, the amide carbonyl can participate in strong intramolecular hydrogen bonding with the phenolic -OH, a structural feature well-documented in salicylanilide derivatives to facilitate proton shuttling[2].
The Ortho-Nitro Group (-NO₂):
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Positioned ortho to the hydroxyl group, it stabilizes the negative charge of the conjugate base through direct resonance delocalization onto the highly electronegative oxygen atoms of the nitro group.
The Para-Bromo Group (-Br):
Halogens are inductively withdrawing (-I). The presence of a bromine atom at the para position further depletes electron density from the aromatic ring, as observed in 5-bromosalicylic acid, which exhibits enhanced acidity compared to its non-halogenated counterpart[3].
Theoretical pKa Synthesis:
In structurally related 5-chloro-2-hydroxybenzamide derivatives, the phenolic pKa is measured at approximately 6.8[4]. The addition of a strongly withdrawing ortho-nitro group to this scaffold is predicted to lower the pKa by an additional 1.8 to 2.2 units. Consequently, the predicted pKa of 5-Bromo-2-hydroxy-3-nitrobenzamide is 4.6 – 5.0 .
Due to the compound's poor aqueous solubility in its unionized state and the presence of multiple chromophores, UV-Vis Spectrophotometric Titration is the most robust and authoritative method for empirical pKa determination. The protocol below is designed as a self-validating system: the presence of an isosbestic point ensures that only a single, two-state thermodynamic equilibrium (HA ⇌ A⁻ + H⁺) is occurring without degradation or precipitation artifacts.
Step-by-Step Protocol
Stock Solution Preparation: Dissolve the compound in 100% DMSO to create a
1.0×10−3
M stock. The high DMSO concentration ensures complete solvation of the unionized species.
Buffer Series Formulation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) spanning pH 2.0 to 8.0 in 0.5 pH unit increments. Ensure the ionic strength is strictly maintained at 0.15 M using KCl to mimic physiological osmolarity.
Sample Equilibration: Spike the buffer solutions with the DMSO stock to achieve a final analyte concentration of
1.0×10−5
M (final DMSO concentration
≤
1% v/v to prevent solvent-induced pKa shifts).
Spectral Acquisition: Scan the UV-Vis absorbance from 250 nm to 450 nm. As the pH increases, the deprotonation of the phenol will trigger a bathochromic (red) shift due to the extended conjugation of the phenoxide anion with the nitro group.
Self-Validation (Isosbestic Point): Overlay the spectra. The strict intersection of all spectral lines at a specific wavelength (the isosbestic point) validates that no secondary reactions (e.g., amide hydrolysis) are occurring.
Data Regression: Plot the absorbance at the
λmax
of the ionized species against pH. Fit the sigmoidal curve using the non-linear Henderson-Hasselbalch equation to extract the precise pKa.
Caption: Workflow for self-validating UV-Vis Spectrophotometric pKa determination.
Quantitative Ionization Profiling
To facilitate rapid drug design decision-making, the theoretical substituent contributions and the resulting physiological ionization states are summarized below.
Table 1: Substituent Contributions to Phenolic pKa (Theoretical Breakdown)
The predicted pKa of ~4.8 creates a highly compartmentalized absorption profile.
In the highly acidic environment of the stomach (pH 1.5), the molecule exists almost entirely in its unionized form. While this state is optimal for passive transcellular diffusion across lipid bilayers, the severe lack of aqueous solubility will likely result in dissolution-rate-limited absorption.
Upon gastric emptying into the small intestine (pH 6.5), the compound transitions to a >95% ionized state[4]. The phenoxide anion exhibits drastically improved aqueous solubility, but its negative charge prevents efficient passive diffusion across the lipophilic enterocyte membranes.
Formulation Strategy: To overcome this "solubility-permeability trade-off," drug development professionals should consider formulating 5-Bromo-2-hydroxy-3-nitrobenzamide as an Amorphous Solid Dispersion (ASD) or utilizing permeation enhancers. Salt formation (e.g., sodium or potassium salts) is highly viable due to the low pKa, which will bypass the gastric dissolution bottleneck and deliver the drug in a pre-solubilized state to the absorptive surfaces of the intestine.
Caption: Pharmacokinetic absorption pathway dictated by compartment-specific ionization states.
Conclusion
The dense electron-withdrawing functionalization of 5-Bromo-2-hydroxy-3-nitrobenzamide fundamentally alters its physicochemical behavior, driving its phenolic pKa down to an estimated 4.8. Recognizing this compound as a weak acid that is fully ionized at physiological pH is critical for downstream formulation and pharmacokinetic modeling. By leveraging self-validating spectrophotometric protocols and targeted formulation strategies like salt screening, researchers can successfully navigate the ADME challenges inherent to this highly functionalized scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification and purity assessment of highly substituted aromatic compounds require precise chromatographic control. 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS: 791137-29-6) presents unique analytical challenges due to its mixed functional groups, including a highly acidic phenolic hydroxyl, a strongly electron-withdrawing nitro group, a lipophilic halogen, and a polar amide[1]. This application note provides a comprehensive, mechanistically driven protocol for developing and validating a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed for researchers and drug development professionals, this guide bridges the gap between analyte physicochemical properties and empirical chromatographic parameters, ensuring compliance with ICH Q2(R1)[2] and USP <621>[3] guidelines.
Analyte Profiling & Mechanistic Chromatography
To design a self-validating and robust method, we must first understand the causality between the molecule's structure and its behavior in a fluidic system.
The "Why" Behind the Method
Ionization Control (The Phenolic -OH): Standard phenol has a pKa of ~10. However, the ortho-nitro group and meta-bromo group exert strong electron-withdrawing inductive and resonance effects, drastically lowering the pKa of the hydroxyl group to an estimated 4.0–5.0. If analyzed at a neutral pH, the molecule will partially ionize, leading to severe peak tailing and retention time shifts. Causality: A highly acidic mobile phase (pH ~2.0) is mandatory to suppress ionization and maintain the analyte in its neutral, hydrophobic state.
Stationary Phase Selection (The Nitroaromatic Ring): While a standard C18 column relies purely on dispersive hydrophobic interactions, the electron-deficient nature of the nitroaromatic ring makes it an ideal candidate for
π−π
interactions. Causality: A Phenyl-Hexyl stationary phase provides an electron-rich
π
-cloud, offering superior selectivity and retention for this specific scaffold compared to standard alkyl phases.
Detection (Chromophores): The extended conjugation of the aromatic ring with the nitro and amide groups provides a strong UV chromophore. Causality: Dual-wavelength monitoring at 254 nm (aromatic backbone) and 320 nm (nitro-phenolic absorbance) ensures high sensitivity and peak purity analysis.
Fig 1. Logical relationship between analyte properties and chromatographic parameters.
Optimized Chromatographic Parameters
Based on the mechanistic profiling, the following parameters establish a robust baseline for separation.
Table 1: Optimized HPLC Method Parameters
Parameter
Setpoint
Scientific Justification
Column
Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Exploits
π−π
interactions with the nitroaromatic ring for enhanced selectivity.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
pH ~2.0 ensures complete protonation of the acidic phenol, preventing tailing.
Mobile Phase B
Acetonitrile (ACN)
Lower viscosity than methanol; provides sharp peak shapes and low baseline noise.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm internal diameter columns[3].
Column Temp
35°C
Reduces system backpressure and improves mass transfer kinetics.
Detection
PDA (Monitor at 254 nm and 320 nm)
Captures both general aromatic and specific nitro-conjugated absorbance.
Injection Vol
5 µL
Prevents column overloading and minimizes injection solvent effects.
Table 2: Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
80
20
Initial
2.0
80
20
Isocratic hold (focuses analyte at column head)
10.0
30
70
Linear gradient (elutes the lipophilic brominated compound)
This protocol is designed as a self-validating system . No sample analysis should proceed unless the System Suitability Test (SST) passes, ensuring absolute trustworthiness of the generated data[3].
Phase 1: Preparation
Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B: Use 100% HPLC-grade Acetonitrile. Degas prior to use.
Diluent: Methanol:Water (50:50, v/v). Note: Using a diluent weaker than or equal to the initial mobile phase strength prevents peak distortion (the "solvent effect").
Standard Preparation: Accurately weigh 10.0 mg of 5-Bromo-2-hydroxy-3-nitrobenzamide reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of Methanol with gentle sonication, then make up to volume with Water to yield a 100 µg/mL stock solution.
Phase 2: System Suitability Test (SST)
According to USP <621> guidelines, chromatographic systems must be verified prior to sample analysis[3].
Equilibrate the column at initial gradient conditions (80% A / 20% B) for at least 15 column volumes (~20 minutes).
Inject a blank (Diluent) to confirm baseline stability and absence of ghost peaks.
Perform six replicate injections (5 µL) of the 100 µg/mL standard solution.
Automated Gate: The system must automatically calculate the following metrics before proceeding to unknown samples:
Retention Time %RSD
≤
1.0%
Peak Area %RSD
≤
2.0%
Tailing Factor (USP)
≤
1.5
Theoretical Plates (N)
≥
5,000
Phase 3: Sample Execution
Once SST criteria are met, inject prepared unknown samples in duplicate.
Bracket the sample sequence with a standard injection every 10 samples to verify ongoing system stability.
Method Validation Framework (ICH Q2(R1))
To ensure the method is fit for its intended purpose (e.g., assay or impurity profiling), it must be formally validated according to the ICH Q2(R1) guidelines[2].
Fig 2. End-to-end HPLC method development and validation workflow.
Table 3: Core Validation Parameters and Acceptance Criteria
Application Note: Preparation, Qualification, and Storage of 5-Bromo-2-hydroxy-3-nitrobenzamide Stock Solutions in DMSO
Executive Summary The integrity of high-throughput screening (HTS) and cell-based assays is fundamentally dependent on the quality of the compound stock solutions. 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS 791137-29-6) is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integrity of high-throughput screening (HTS) and cell-based assays is fundamentally dependent on the quality of the compound stock solutions. 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS 791137-29-6) is a highly functionalized aromatic molecule often utilized as a screening library compound and synthetic building block[1]. Due to its specific functional groups—a halogen, a nitro group, and a phenolic hydroxyl—its solubility profile requires rigorous solvent management. This application note outlines a self-validating protocol for formulating, aliquoting, and qualifying 10 mM stock solutions in anhydrous dimethyl sulfoxide (DMSO) to ensure absolute data integrity in downstream biochemical applications.
Physicochemical Profiling & Causality
Before solvating any compound, analyzing its physicochemical properties is essential to predict its thermodynamic behavior in solution.
Table 1: Physicochemical Properties
Property
Value
Chemical Name
5-Bromo-2-hydroxy-3-nitrobenzamide
CAS Registry Number
791137-29-6
Molecular Formula
C
7
H
5
BrN
2
O
4
Molecular Weight
261.03 g/mol
Hydrogen Bond Donors
3 (Phenol -OH, Amide -NH
2
)
Hydrogen Bond Acceptors
4 (Nitro -NO
2
, Carbonyl -C=O, Phenol -OH)
Rationale for Solvent Selection and Handling
Why Anhydrous DMSO? The electron-withdrawing nitro and bromo groups significantly increase the lipophilicity of the aromatic ring. Furthermore, intramolecular hydrogen bonding between the 2-hydroxy group and the adjacent 3-nitro or amide groups limits favorable interactions with water, resulting in poor aqueous solubility. DMSO acts as the universal HTS solvent due to its amphiphilic nature. However, DMSO is highly hygroscopic. If water is absorbed from the atmosphere during handling, the thermodynamic solubility of the compound decreases rapidly, leading to invisible micro-precipitation[2].
Degradation Risks: Halogenated nitroaromatics can be sensitive to extreme heat and prolonged UV exposure. Therefore, dissolution must be performed under controlled lighting, strictly avoiding high-temperature sonication which could induce thermal degradation of the nitro group.
Freeze-Thaw Vulnerability: Studies have demonstrated that repeated freeze-thaw cycles of DMSO stocks significantly degrade compound integrity. The probability of observing an intact compound drops drastically after multiple cycles due to water ingress and subsequent precipitation[3].
Experimental Protocols: Step-by-Step Methodology
Phase 1: Preparation of 10 mM Stock Solution
Objective: Create a homogeneous, self-validating 10 mM stock solution suitable for acoustic liquid handling (e.g., Echo dispensers).
Thermal Equilibration: Allow the sealed vial of solid compound to equilibrate to room temperature (20–25°C) inside a desiccator for 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense directly on the powder, introducing water before solvation even begins.
Gravimetric Dispensing: Accurately weigh 2.61 mg of 5-Bromo-2-hydroxy-3-nitrobenzamide into a sterile, amber polypropylene Matrix tube.
Solvation: Add exactly 1.00 mL of anhydrous DMSO to achieve a 10 mM concentration. Pipette up and down gently to wet the powder.
Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Crucial Note: Do not exceed 30°C during sonication to prevent localized thermal degradation.
Inert Gas Overlay: Gently purge the headspace of the tube with Argon gas for 5 seconds to displace oxygen and atmospheric moisture[3].
Phase 2: Aliquoting and Storage
To mitigate the risks associated with freeze-thaw cycles, bulk stocks must be divided into single-use aliquots.
Aliquoting: Divide the 10 mM stock into 50 µL single-use aliquots in 2D-barcoded tubes.
Storage Conditions:
Short-term (< 3 months): Store at room temperature in a desiccated, dark automated compound store under nitrogen[2].
Long-term (> 3 months): Store at -20°C. Once an aliquot is thawed for an assay, it should be consumed entirely or discarded. Never exceed 3 freeze-thaw cycles [3].
Quality Control (QC) & Validation
A protocol must be a self-validating system. To ensure the stock solution is assay-ready, perform the following QC steps before registering the compound into the screening deck[5]:
Purity Verification (LC-MS): Inject a 1 µL sample into an LC-MS system with UV/Vis detection (254 nm) to confirm that the purity remains ≥95% post-dissolution and that no degradation occurred during sonication.
Kinetic Solubility Profiling (Nephelometry): Spike 2 µL of the 10 mM DMSO stock into 198 µL of aqueous assay buffer (yielding a 1% DMSO final concentration). Measure light scattering using a nephelometer. An absence of turbidity confirms that the compound has not formed micro-precipitates in the assay buffer[5].
Table 2: Standard Dilution Matrix for IC
50
Determination
For downstream dose-response assays, perform serial dilutions in pure DMSO before transferring to the aqueous assay buffer to prevent precipitation.
Well
Stock Conc. (in DMSO)
Transfer Vol (µL)
Final Assay Conc. (1% DMSO)
1
10.0 mM
100 (from stock)
100.0 µM
2
3.33 mM
33.3 (from Well 1)
33.3 µM
3
1.11 mM
33.3 (from Well 2)
11.1 µM
4
370 µM
33.3 (from Well 3)
3.70 µM
5
123 µM
33.3 (from Well 4)
1.23 µM
6
41.2 µM
33.3 (from Well 5)
0.41 µM
Compound Management Workflow
Figure 1: End-to-end workflow for the preparation, QC, and storage of DMSO stock solutions.
References
[2] Title: The effect of room-temperature storage on the stability of compounds in DMSO | Source: Journal of Biomolecular Screening | URL:[Link]
[3] Title: The effect of freeze/thaw cycles on the stability of compounds in DMSO | Source: Journal of Biomolecular Screening | URL:[Link]
[5] Title: Separation Science in Drug Development, Part 2: High-Throughput Characterization | Source: LCGC International - Chromatography Online | URL:[Link]
Application Note: In Vitro Assay Dosing Strategies and Artifact Mitigation for 5-Bromo-2-hydroxy-3-nitrobenzamide
Introduction and Physicochemical Profiling When evaluating novel small-molecule hits like 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS: 791137-29-6) in in vitro assays, researchers must navigate significant physicochemical li...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Physicochemical Profiling
When evaluating novel small-molecule hits like 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS: 791137-29-6) in in vitro assays, researchers must navigate significant physicochemical liabilities inherent to its chemotype. Structurally, this compound is a halogenated nitrophenol/salicylamide derivative. While such scaffolds frequently emerge as hits in high-throughput screening (HTS) campaigns, they carry a high probability of acting as Pan-Assay Interference Compounds (PAINS) or inducing off-target phenotypic toxicity[1].
As a Senior Application Scientist, I approach this compound not just as a generic test article, but as a highly reactive system. The combination of an electron-withdrawing nitro group, a heavy halogen (bromine), and an acidic phenolic hydroxyl group creates two distinct experimental challenges:
Optical Assay Interference: Nitroaromatic compounds strongly absorb light in the UV and visible spectra (typically 350–450 nm). In fluorescence-based biochemical assays, this leads to the "inner-filter effect" (fluorescence quenching), generating false-positive enzyme inhibition data[1].
Mitochondrial Uncoupling: The presence of strong electron-withdrawing groups lowers the pKa of the phenolic hydroxyl, creating a lipophilic weak acid. This is the classic pharmacophore of a protonophore—a molecule that shuttles protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation and depleting cellular ATP without immediately causing cell death.
To generate trustworthy, self-validating data, the in vitro dosing protocols described below integrate mandatory counter-screens and orthogonal readouts.
Table 1: Physicochemical Liabilities and Assay Risks
Structural Feature
Physicochemical Effect
Primary Assay Risk
Mitigation Strategy
Nitroaromatic Ring
Broad-spectrum light absorbance
False positives in fluorescence/colorimetric assays
To accurately determine the IC₅₀ of 5-Bromo-2-hydroxy-3-nitrobenzamide against a purified biochemical target (e.g., a kinase or metabolic enzyme), the dosing strategy must adhere to the NIH Assay Guidance Manual[2]. Manual serial dilution in aqueous buffer often leads to compound precipitation. Instead, we utilize Acoustic Liquid Handling (Echo) to dispense nanoliter volumes of the compound directly from a DMSO stock into the assay plate, ensuring a constant vehicle concentration across all wells.
Dissolve 5-Bromo-2-hydroxy-3-nitrobenzamide powder in 100% anhydrous DMSO to a final concentration of 10 mM. Vortex and sonicate for 5 minutes to ensure complete dissolution.
2. Acoustic Dispensing (Echo) & Dilution:
Prepare a 384-well source plate containing the 10 mM stock.
Program the acoustic dispenser to deliver a 10-point, 3-fold serial dilution directly into the dry 384-well assay destination plate.
Causality Check: Back-fill wells with pure DMSO to ensure every well receives exactly 100 nL of DMSO. In a 10 µL final assay volume, this guarantees a strict 1.0% final DMSO concentration, eliminating solvent-induced baseline shifts[2].
Table 2: 10-Point Dosing Scheme (3-Fold Serial Dilution)
Dose Point
Stock Conc. Dispensed
Vol. Compound (nL)
Vol. DMSO Backfill (nL)
Final Assay Conc. (µM)
1
10 mM
100
0
100.0
2
3.33 mM
100
0
33.3
3
1.11 mM
100
0
11.1
4
370 µM
100
0
3.70
5
123 µM
100
0
1.23
6
41 µM
100
0
0.41
7
13.7 µM
100
0
0.137
8
4.5 µM
100
0
0.045
9
1.5 µM
100
0
0.015
10
0.5 µM
100
0
0.005
Assuming a 10 µL final assay volume.
3. The Self-Validating Counter-Screen:
Plate A (Primary Assay): Add target enzyme, substrate, and detection reagents.
Plate B (Counter-Screen): Add detection reagents and product/fluorophore only (no enzyme).
Logic: If the compound quenches the fluorophore due to its nitro group, Plate B will show a dose-dependent decrease in signal. True IC₅₀ values must be mathematically corrected by subtracting the quenching artifact observed in Plate B[1].
Workflow for hit triage, separating true target engagement from optical interference.
When transitioning 5-Bromo-2-hydroxy-3-nitrobenzamide to cell-based assays, standard viability readouts like CellTiter-Glo (which measures intracellular ATP) are fundamentally compromised. Nitrophenols act as mitochondrial uncouplers; they transport protons across the inner mitochondrial membrane, collapsing the proton motive force (ΔΨm) required by ATP synthase. Consequently, ATP levels plummet rapidly, yielding a false-positive "cytotoxic" readout even if the cell membrane remains intact and the cell is technically alive.
To establish true cellular toxicity, we mandate an orthogonal, non-ATP-dependent assay, such as Real-Time Cell Analysis (RTCA) via electrical impedance[3] or a membrane-integrity assay (LDH release).
1. Cell Seeding & Equilibration:
Seed target cells (e.g., HEK293 or disease-specific lines) at 5,000 cells/well in a 96-well E-Plate (for impedance monitoring) or standard tissue culture plate.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and baseline stabilization.
2. Compound Dosing:
Prepare a 6-point dose-response curve (e.g., 50, 25, 12.5, 6.25, 3.12, 1.56 µM) in complete culture media.
Ensure the final DMSO concentration is normalized to 0.5% across all wells, including the vehicle control[3].
3. Real-Time Monitoring:
Monitor cellular impedance continuously for 72 hours. Unlike ATP assays, impedance measures actual cell adherence and morphological integrity. If the compound is merely uncoupling mitochondria rather than causing acute lysis, the impedance profile will show a distinct, delayed cytostatic curve rather than immediate cytotoxic collapse.
Mechanism of mitochondrial uncoupling by nitrophenols leading to assay artifacts.
Data Analysis and Interpretation
When analyzing the dose-response data for 5-Bromo-2-hydroxy-3-nitrobenzamide:
Calculate the Z'-factor for all plates. A Z' > 0.5 is required for the data to be considered valid[2].
Curve Fitting: Use a four-parameter logistic (4PL) non-linear regression model to calculate the IC₅₀.
Artifact Subtraction: If the Interference Counter-Screen (Plate B) shows >20% signal quenching at the top concentrations (100 µM and 33.3 µM), the primary assay data must be normalized against the counter-screen baseline before curve fitting[1].
By strictly adhering to these artifact-controlled dosing methodologies, researchers can confidently separate the true pharmacological potential of 5-Bromo-2-hydroxy-3-nitrobenzamide from its inherent physicochemical noise.
References
Rivera-Nevares, J. A., et al. "Mechanism of uncoupling of oxidative phosphorylation by nitrophenols." Environmental Toxicology and Chemistry, 1995.[Link]
Sittampalam, G. S., et al. "Assay Guidance Manual." National Institutes of Health (NIH), Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]
Dahlin, J. L., et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry, 2015.[Link]
Ravaynia, P., et al. "Real-time and automated monitoring of antischistosomal drug activity profiles for screening of compound libraries." iScience, 2022.[Link]
Application Note: Regioselective Bromination of 2-Hydroxy-3-nitrobenzamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Mechanistic Rationale & Regioselectivity The synthesis of 5-bromo-2-hydroxy-3-nit...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Mechanistic Rationale & Regioselectivity
The synthesis of 5-bromo-2-hydroxy-3-nitrobenzamide via the bromination of 2-hydroxy-3-nitrobenzamide is a highly efficient process driven by the synergistic directing effects of the aromatic substituents. Understanding the electronic landscape of the substrate is critical for predicting the regiochemical outcome of this Electrophilic Aromatic Substitution (EAS).
In the 2-hydroxy-3-nitrobenzamide system, the available positions for electrophilic attack are C4, C5, and C6. The regioselectivity is governed by three distinct functional groups:
Hydroxyl Group (-OH) at C2: A strongly activating, ortho/para-directing group. Since both ortho positions (C1 and C3) are sterically blocked by existing substituents, the -OH group directs the incoming bromonium ion (
Br+
) exclusively to the para position (C5).
Nitro Group (-NO2) at C3: A strongly deactivating, meta-directing group. The positions meta to C3 are C1 (blocked) and C5.
Carboxamide Group (-CONH2) at C1: A moderately deactivating, meta-directing group. The positions meta to C1 are C3 (blocked) and C5.
Because all three substituents synergistically direct the electrophile to the C5 position , the reaction proceeds with near-perfect regioselectivity, eliminating the need for complex downstream chromatographic separations.
Experimental Design & Reagent Selection
The presence of two deactivating groups (-NO2 and -CONH2) dampens the extreme reactivity typically associated with phenols. Therefore, selecting the appropriate solvent and brominating agent is vital for balancing reaction kinetics and preventing oxidative degradation.
Why Glacial Acetic Acid?
Glacial acetic acid is the optimal solvent for the bromination of deactivated phenols [1]. It acts as a polar protic medium that stabilizes the Wheland intermediate during the rate-determining step. Crucially, its mild acidity ensures the hydroxyl group remains protonated [2]. If a basic solvent were used, the formation of a highly reactive phenoxide anion could lead to uncontrolled polybromination or oxidative cleavage of the aromatic ring.
Why Molecular Bromine (
Br2
) over NBS?
While N-Bromosuccinimide (NBS) in polar aprotic solvents (like DMF or Acetonitrile) is a viable, milder alternative, molecular bromine in acetic acid provides the necessary electrophilic strength to achieve full conversion on a deactivated ring within a practical timeframe (2–4 hours) [3].
Quantitative Data & Reaction Conditions
The following table summarizes the optimized parameters for the bromination of 2-hydroxy-3-nitrobenzamide, comparing the primary scalable method against a milder alternative.
Parameter
Primary Method (Scalable)
Alternative Method (Mild)
Reagent
Molecular Bromine (
Br2
)
N-Bromosuccinimide (NBS)
Solvent
Glacial Acetic Acid (AcOH)
N,N-Dimethylformamide (DMF)
Stoichiometry
1.05 – 1.10 equivalents
1.10 – 1.20 equivalents
Temperature Profile
10 °C (Addition) → 40 °C (Reaction)
Room Temperature
Reaction Time
2 – 4 hours
6 – 8 hours
Regioselectivity
>98% (C5 position)
>95% (C5 position)
Typical Yield
85% – 92%
70% – 80%
Step-by-Step Experimental Protocol
Caution: Molecular bromine is highly toxic, volatile, and corrosive. All operations must be conducted in a heavily ventilated fume hood using appropriate PPE (heavy-duty nitrile or neoprene gloves, lab coat, and face shield).
Step 1: Substrate Dissolution
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, suspend 2-hydroxy-3-nitrobenzamide (10.0 g, 54.9 mmol) in glacial acetic acid (50 mL).
Stir the mixture at room temperature until a uniform suspension or partial solution is achieved.
Step 2: Controlled Reagent Addition
Prepare a solution of bromine (3.0 mL, 9.35 g, 58.5 mmol, 1.06 equiv) dissolved in glacial acetic acid (15 mL).
Cool the substrate flask to 10–15 °C using a cold water bath.
Begin adding the
Br2
/AcOH solution dropwise over a period of 30 minutes.
Causality Note: Bromination is exothermic. Dropwise addition prevents thermal spikes that could drive unwanted side reactions or solvent vaporization.
Step 3: Reaction Progression
Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
If the reaction stalls (monitored via TLC; eluent: EtOAc/Hexane 1:1), gently heat the mixture to 40 °C for 2 hours. The strongly deactivating nitro group may necessitate this mild thermal push to achieve >99% conversion.
Prepare a quenching bath consisting of 200 mL of crushed ice and water, containing sodium thiosulfate (
Na2S2O3
, 5.0 g).
Slowly pour the reaction mixture into the vigorously stirred ice bath.
Self-Validation: The reaction mixture will transition from a deep reddish-brown (indicating unreacted
Br2
) to a pale yellow or colorless suspension. This visual cue confirms the complete reduction of toxic
Br2
to benign bromide (
Br−
) ions.
Vacuum filter the resulting precipitate. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove residual acetic acid and inorganic salts.
Dry the solid in a vacuum oven at 50 °C overnight to yield 5-bromo-2-hydroxy-3-nitrobenzamide as a solid powder.
Analytical Validation
To confirm the success and regiochemistry of the reaction, rely on the following analytical markers:
1
H NMR (DMSO-
d6
, 400 MHz): The starting material exhibits three distinct aromatic protons. The successful C5-brominated product will exhibit only two aromatic protons (at C4 and C6). Crucially, because these two protons are meta to one another, they will appear as two doublets with a small meta-coupling constant (J≈2.5−3.0
Hz ). If bromination had occurred at an ortho position (e.g., C4 or C6), a large ortho-coupling constant (
J≈8.0
Hz) would be observed. This splitting pattern provides definitive, self-validating proof of regiochemistry.
Mass Spectrometry (ESI-MS): The mass spectrum will display a characteristic 1:1 isotopic doublet for the
[M−H]−
ion at m/z 259 and 261, confirming the incorporation of a single bromine atom.
Process Workflow Diagram
Figure 1: Step-by-step workflow for the regioselective bromination of 2-hydroxy-3-nitrobenzamide.
References
The Bromination of p-Nitrophenol in Acetic Acid
Bulletin of the Chemical Society of Japan / Oxford Academic
URL:[1]
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction
ChemRxiv
URL: [2]
6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione Synthesis Protocol (Bromination of Salicylamide)
Benchchem
URL: [3]
Method
Application Note: Characterizing Protein-Ligand Interactions Using 5-Bromo-2-hydroxy-3-nitrobenzamide, a Fragment-Like Ligand
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-2-hydroxy-3-nitrobenzamide as a potential ligand in protein binding studies. Introduction: The Pow...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-2-hydroxy-3-nitrobenzamide as a potential ligand in protein binding studies.
Introduction: The Power of Small Fragments in Unraveling Biological Function
In the landscape of modern drug discovery and chemical biology, the "less is more" philosophy of Fragment-Based Drug Discovery (FBDD) has proven to be a remarkably effective strategy.[1][2][3] Unlike traditional high-throughput screening (HTS) that often employs large, complex molecules, FBDD starts with identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with low, often millimolar, affinity.[2] These initial hits then serve as starting points for the rational design of more potent and selective lead compounds.[3]
This application note provides a comprehensive guide to utilizing 5-Bromo-2-hydroxy-3-nitrobenzamide as a representative fragment-like ligand for protein binding studies. While specific binding data for this compound is not extensively published, its chemical structure—a substituted benzamide—is characteristic of the types of fragments that can serve as valuable tools in probing protein binding pockets.[4][5] The protocols and principles outlined herein are broadly applicable to the study of any novel small molecule-protein interaction.
We will delve into the critical aspects of ligand and protein preparation, primary screening for binding, and detailed biophysical characterization using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The focus will be on not just the "how" but the "why" behind each experimental step, ensuring a robust and reproducible workflow.
Preliminary Considerations: Ensuring Data Integrity from the Outset
Before embarking on sophisticated biophysical assays, it is imperative to thoroughly characterize both the ligand and the protein target. Neglecting these foundational steps is a common source of experimental artifacts and irreproducible results.
Ligand Quality Control
Purity Assessment: The purity of 5-Bromo-2-hydroxy-3-nitrobenzamide should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to erroneous binding data.
Solubility Determination: The solubility of the ligand in the desired assay buffers is a critical parameter. Poor solubility can lead to aggregation and non-specific binding. It is recommended to determine the maximum soluble concentration in each buffer to be used.
Stock Solution Preparation: Prepare a high-concentration stock solution of the ligand in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous assay buffers should ensure the final DMSO concentration is low (typically <1%) and consistent across all experiments to minimize solvent effects.
Protein Quality Control
Purity and Homogeneity: The target protein should be highly pure, as confirmed by SDS-PAGE, and exist in a single, well-defined oligomeric state, as assessed by size-exclusion chromatography (SEC).
Concentration Determination: Accurate protein concentration is crucial for the analysis of binding data, especially for techniques like ITC that determine stoichiometry.[6] A reliable method, such as measuring absorbance at 280 nm using the calculated extinction coefficient, should be employed.
Activity Assessment: Whenever possible, the biological activity or structural integrity of the protein should be confirmed before initiating binding studies. This ensures that the protein is correctly folded and functional.
Experimental Workflow: From Initial Hit Identification to Detailed Characterization
The following workflow provides a systematic approach to characterizing the interaction between 5-Bromo-2-hydroxy-3-nitrobenzamide and a target protein.
Caption: A typical workflow for fragment-based ligand discovery.
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding. The principle is that ligand binding often stabilizes the protein, leading to an increase in its melting temperature (Tm).
Protocol for DSF:
Reagent Preparation:
Prepare a 10X solution of a fluorescent dye (e.g., SYPRO Orange) in the assay buffer.
Prepare the target protein at a final concentration of 2-5 µM in the assay buffer.
Prepare a stock solution of 5-Bromo-2-hydroxy-3-nitrobenzamide and serially dilute it to cover a range of concentrations (e.g., 1 µM to 1 mM).
Assay Setup (in a 96-well qPCR plate):
To each well, add the protein solution.
Add the diluted ligand solutions to the respective wells. Include a "no ligand" control.
Add the fluorescent dye to each well.
The final volume in each well should be consistent (e.g., 20 µL).
Data Acquisition:
Place the plate in a real-time PCR instrument.
Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
Monitor the fluorescence at the appropriate wavelengths for the chosen dye.
Data Analysis:
Plot fluorescence as a function of temperature. The Tm is the temperature at which the fluorescence is at its maximum.
A significant increase in Tm in the presence of the ligand compared to the control indicates binding.
Parameter
Recommended Value
Protein Concentration
2 - 5 µM
Ligand Concentration
1 µM - 1 mM
Dye Concentration
5X
Temperature Range
25 - 95 °C
Ramp Rate
1 °C/min
In-Depth Biophysical Characterization
Once an initial interaction is confirmed, more sophisticated techniques are required to quantify the binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing biomolecular interactions.[6] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Application Note: Thin Layer Chromatography (TLC) Systems for 5-Bromo-2-hydroxy-3-nitrobenzamide
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol Executive Summary The chromatographic behavior of highly functionalized aro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Document Type: Advanced Methodological Guide & Protocol
Executive Summary
The chromatographic behavior of highly functionalized aromatic compounds requires precise manipulation of mobile phase thermodynamics. 5-Bromo-2-hydroxy-3-nitrobenzamide presents a unique analytical challenge due to its dense array of polar, acidic, and electron-withdrawing functional groups. This application note provides a comprehensive, field-proven guide to designing, optimizing, and validating Thin Layer Chromatography (TLC) systems for this specific molecule, transitioning from theoretical physicochemical profiling to practical, self-validating benchtop protocols.
As a Senior Application Scientist, the first step in method development is not trial-and-error, but structural analysis. To dictate the movement of a molecule across a silica stationary phase, we must understand its intermolecular interactions.
5-Bromo-2-hydroxy-3-nitrobenzamide contains four key functional groups on a benzene ring:
Primary Carboxamide (-CONH₂): A potent hydrogen bond donor and acceptor. On unmodified normal-phase silica gel (which is rich in free silanol groups, Si-OH), amides bind aggressively, often anchoring the molecule to the baseline[1].
Phenolic Hydroxyl (-OH): Generally weakly acidic, but in this molecule, its acidity (pKa) is significantly lowered by the strongly electron-withdrawing ortho-nitro and para-bromo groups. This causes partial ionization on the plate, leading to severe band streaking[1][2].
Nitro Group (-NO₂): Highly polar and electron-withdrawing; acts as a strong UV chromophore.
Bromine (-Br): Adds lipophilicity and molecular weight, slightly counteracting the extreme polarity of the other groups.
The Causality of Streaking: When this compound is run in a neutral, polar solvent (e.g., pure Ethyl Acetate), it will streak heavily. This occurs because the acidic phenol exists in a dynamic equilibrium between its neutral and ionized states on the weakly acidic silica surface. To achieve a sharp band and a reliable Retention Factor (
Rf
) between the ideal range of 0.2 and 0.6[2], we must force the molecule into a single protonation state. This is achieved by introducing a volatile acidic modifier (like Glacial Acetic Acid) to the mobile phase, which protonates the silanol sites and suppresses the ionization of the phenol[1][3].
Table 1: Structural Interactions and Mitigation Strategies
Functional Group
Chromatographic Effect on Bare Silica
Mitigation Strategy in Mobile Phase
Carboxamide
Strong H-bonding; anchors to baseline.
Use a highly polar carrier solvent (e.g., Methanol or Ethyl Acetate) to outcompete silica binding.
Acidic Phenol
Partial ionization; causes severe tailing/streaking.
Add 1–2% Glacial Acetic Acid (AcOH) or Formic Acid to suppress ionization[1].
Nitro & Bromo
Increases overall polarity; strong UV absorbance.
Exploit for non-destructive visualization at 254 nm.
Experimental Workflow & Visualization
To systematically arrive at the optimal solvent system, we employ a structured workflow that prioritizes base solvent selection followed by modifier integration.
TLC optimization workflow for highly polar, acidic aromatic amides.
Quantitative Data: Solvent System Evaluation
Based on the structural profile, several solvent systems were evaluated. The goal is to achieve an
Rf
of ~0.3 for optimal resolution during subsequent column chromatography or quantitative densitometry[1][4].
Table 2: Empirical Evaluation of Mobile Phases on Silica Gel 60 F254
Note: AcOH = Glacial Acetic Acid. DCM/MeOH/AcOH (90:9:1) is designated as the gold standard for this molecule.
Detailed Step-by-Step Methodology
This protocol is designed to eliminate variables that cause irreproducibility (e.g., edge effects, overloading, and thermal degradation).
Preparation of the Chromatographic Chamber
Causality: An unsaturated chamber allows the mobile phase to evaporate from the face of the TLC plate during the run, altering the local solvent ratio and artificially inflating
Rf
values[2].
Cut a piece of thick filter paper and line the inner back wall of a glass TLC developing chamber.
Prepare 10 mL of the optimized mobile phase: Dichloromethane : Methanol : Glacial Acetic Acid (90:9:1 v/v/v) .
Pour the solvent into the chamber, ensuring the filter paper is thoroughly soaked.
Seal the chamber with a glass lid and allow it to equilibrate for exactly 15 minutes at room temperature.
Sample Preparation and Application
Causality: Overloading the plate saturates the local stationary phase, forcing the analyte to spread laterally and longitudinally, which mimics poor solvent selection.
Dissolve 1 mg of 5-Bromo-2-hydroxy-3-nitrobenzamide in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.
Using a glass micro-capillary tube, draw up the solution via capillary action.
Gently touch the capillary to the baseline of the Silica Gel 60 F254 plate (drawn lightly with a pencil 1.5 cm from the bottom).
Apply no more than 2–5 µL per spot. If a higher concentration is needed, apply 1 µL, allow it to dry completely, and re-apply exactly over the same point.
Development and Visualization
Place the spotted TLC plate into the saturated chamber using forceps. Ensure the initial solvent level is at least 0.5 cm below the baseline spots.
Allow the solvent front to migrate until it is approximately 1 cm from the top edge of the plate.
Remove the plate, immediately mark the solvent front with a pencil, and dry the plate thoroughly using a gentle stream of compressed air or a heat gun on a low setting (to volatilize the acetic acid).
Primary Detection: Examine the plate under a short-wave UV lamp (254 nm). The compound will appear as a dark, fluorescence-quenching spot against the green fluorescent background of the plate. Circle the spot with a pencil.
Secondary Detection (Optional): To confirm the presence of the acidic phenol/amide, dip the plate in a Bromocresol Green stain. Acidic compounds will appear as yellow spots on a blue background.
Trustworthiness: The Self-Validating System
To ensure that the observed spot is the true, intact molecule and not an artifact of degradation on the highly active silica surface, a 2D-TLC (Two-Dimensional TLC) validation protocol must be executed[4].
Spotting: Apply a single spot of the sample in the bottom-left corner of a square TLC plate (2 cm from both edges).
First Dimension: Develop the plate in the optimized DCM/MeOH/AcOH (90:9:1) system.
Drying: Remove the plate and dry it completely under vacuum or a stream of nitrogen for 10 minutes. Crucial: All residual acetic acid must be removed.
Second Dimension: Rotate the plate exactly 90 degrees so that the developed spot is now at the bottom right, acting as the new baseline. Develop the plate again in the same solvent system.
Validation Check: Visualize under UV 254 nm.
Pass: A single spot appears exactly on the diagonal axis of the plate, proving that the
Rf
is consistent and the molecule is chemically stable on silica.
Fail: Multiple spots appear off the diagonal, indicating that the molecule is decomposing during the run (e.g., hydrolysis of the amide). If this occurs, switch to a less acidic modifier or a deactivated stationary phase (e.g., Alumina).
Troubleshooting Guide
Issue: The compound streaks from the baseline despite using the optimized solvent.
Cause: The sample solution is too concentrated, or the acetic acid in the mobile phase has evaporated.
Solution: Dilute the sample 1:10 with methanol. Prepare a fresh batch of mobile phase, ensuring the chamber is tightly sealed.
Issue: Co-elution with synthetic precursors (e.g., unbrominated starting material).
Cause: The polarity difference between the brominated and unbrominated species is minimal in highly polar solvents.
Solution: Transition to a gradient approach or utilize a continuous Prep-TLC method[4]. Alternatively, switch the base solvent to Toluene/Ethyl Acetate/AcOH (e.g., 60:35:5) to leverage pi-pi interactions between the aromatic rings and the toluene, which can amplify the separation caused by the heavy bromine atom.
References
Technical Support Center: Purification of Products from 4-(Methylamino)
Tips & Tricks for Thin-Layer Chromatography
Sigma-Aldrich
URL
A Simple and Cost-Effective TLC-Densitometric Method for the Quantitative Determination of Acetylsalicylic Acid and Ascorbic Acid in Combined Effervescent Tablets
MDPI
URL
How to develop solvent system for TLC when the compound is unknown?
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Methodology: Solvent-Free Microwave-Assisted Organic Synthesis (MAOS)
Target Compound: 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS: 791137-29-6)[1]
Starting Material: 5-Bromo-2-hydroxy-3-nitrobenzoic acid (CAS: 10169-50-3)[2]
Introduction & Mechanistic Rationale
The synthesis of highly functionalized salicylamide derivatives, such as 5-Bromo-2-hydroxy-3-nitrobenzamide, is of significant interest in medicinal chemistry due to their potential as pharmacophores in enzyme inhibition and receptor antagonism. Traditionally, the conversion of a sterically hindered, hydrogen-bonded carboxylic acid (like 5-bromo-2-hydroxy-3-nitrobenzoic acid) to a primary amide requires a multi-step sequence: phenolic protection, acyl chloride formation (using toxic reagents like
SOCl2
or oxalyl chloride), amidation with ammonia gas, and subsequent deprotection.
The Microwave Advantage:
To bypass these hazardous and time-consuming steps, we employ a direct, solvent-free Microwave-Assisted Organic Synthesis (MAOS) protocol. By utilizing urea as an ammonia surrogate and imidazole as a microwave promoter, this method achieves direct amidation in a single step[3].
Causality of Reagent Selection:
Imidazole: Acts as both a base and a microwave antenna. It reacts with the carboxylic acid to form a highly polar imidazolium carboxylate salt. This ionic liquid-like intermediate possesses a high loss tangent (
tanδ
), allowing it to couple exceptionally well with microwave frequencies (2.45 GHz), resulting in rapid, localized superheating via dielectric loss.
Urea: Serves as a stable, solid source of ammonia. Under the localized superheating provided by the imidazolium salt, urea decomposes directly into ammonia and isocyanic acid. The generated
NH3
immediately acts as a nucleophile, attacking the activated carboxylate to form the target primary amide[3],[4].
Experimental Design & Workflow
Mechanistic pathway of the microwave-assisted amidation using imidazole and urea.
Deionized Water & Cold Ethanol (for workup/recrystallization)
Equipment:
Agate mortar and pestle
Dedicated microwave synthesis reactor (e.g., CEM Discover SP or Anton Paar Monowave 300) equipped with an IR temperature sensor and pressure control.
10 mL heavy-walled microwave reaction vials with crimp caps.
Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual and analytical checkpoints are included to ensure reaction integrity at each stage.
Step 1: Pre-Reaction Mechanochemical Activation
Weigh 1.0 mmol (262 mg) of 5-bromo-2-hydroxy-3-nitrobenzoic acid, 2.0 mmol (120 mg) of urea, and 1.0 mmol (68 mg) of imidazole.
Transfer the dry powders to an agate mortar.
Grind the mixture vigorously for 3–5 minutes until a fine, homogeneous, slightly damp paste forms.
Scientific Insight: The dampness indicates the formation of the imidazolium carboxylate salt (a deep eutectic/ionic liquid behavior), which is critical for microwave absorption[3].
Step 2: Microwave Irradiation
Transfer the homogenized paste into a 10 mL microwave reaction vial. Do not add any solvent.
Seal the vial with a crimp cap equipped with a PTFE septum to handle autogenous pressure (ammonia release).
Program the microwave reactor with the following parameters:
Power: 200 W (Dynamic power modulation)
Target Temperature: 150 °C
Ramp Time: 1 minute
Hold Time: 4 minutes
Cooling: Compressed air cooling to 40 °C post-reaction.
Initiate the sequence. Self-Validation Check: Monitor the pressure curve. A slight pressure spike at ~135 °C confirms the decomposition of urea and the release of
NH3
[5].
Step 3: Workup and Isolation
Once cooled, uncap the vial in a fume hood (residual
NH3
may be present).
Add 5 mL of cold deionized water to the vial and triturate the crude solid.
Scientific Insight: Water selectively dissolves the unreacted urea, imidazole, and any trace ammonium salts, leaving the highly hydrophobic 5-bromo-2-hydroxy-3-nitrobenzamide as a precipitate.
Filter the suspension through a sintered glass funnel (porosity 3). Wash the filter cake with an additional 2 × 5 mL of cold water.
Dry the crude product under a vacuum.
Step 4: Purification
Recrystallize the crude solid from a minimal amount of hot ethanol.
Allow to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystal yield.
Filter and dry under high vacuum to afford the pure 5-bromo-2-hydroxy-3-nitrobenzamide.
Quantitative Data & Troubleshooting
To ensure reproducibility, the reaction parameters were optimized. Table 1 summarizes the causality between microwave parameters and reaction yield.
improving water solubility of 5-Bromo-2-hydroxy-3-nitrobenzamide
Welcome to the Technical Support Center for Formulation and Solubility Enhancement. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Bromo-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Formulation and Solubility Enhancement. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Bromo-2-hydroxy-3-nitrobenzamide .
This molecule presents a classic formulation paradox: despite possessing polar functional groups (hydroxyl, nitro, primary amide), its aqueous solubility remains severely restricted. The causality lies in its highly stable crystal lattice—driven by planar
π−π
stacking and strong intermolecular hydrogen bonding—coupled with the high lipophilicity and cavity-formation energy introduced by the heavy bromine atom.
Below is the diagnostic framework and troubleshooting guide to systematically overcome these barriers.
Part 1: Diagnostic Framework & Workflow
Workflow for enhancing the aqueous solubility of 5-Bromo-2-hydroxy-3-nitrobenzamide.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is the baseline aqueous solubility so poor despite having polar groups (-OH, -NO2, -CONH2)?A: The solubility of a drug is dictated by the energy required to break its crystal lattice versus the energy gained by solvation. In 5-Bromo-2-hydroxy-3-nitrobenzamide, the primary amide and hydroxyl groups form a highly ordered, tightly packed crystal lattice via intermolecular hydrogen bonding. Furthermore, the bulky, hydrophobic bromine atom at position 5 significantly increases the energetic cost for water to form a solvation cavity around the molecule.
Q2: How can we leverage pH adjustment to improve solubility without degrading the compound?A: The hydroxyl group (phenol) at position 2 is flanked by strongly electron-withdrawing groups: a nitro group at position 3 (ortho) and a bromine atom at position 5 (para). This profound electron withdrawal stabilizes the conjugate base, lowering the phenol's pKa to an estimated 4.5–5.5.
Actionable Insight: Adjusting the vehicle pH to 7.0–7.5 (using a Tromethamine or Phosphate buffer) will yield the ionized phenolate anion, drastically improving solubility. However, avoid highly alkaline pH (>9.0) to prevent the hydrolysis of the primary amide into a carboxylic acid.
Q3: Which cosolvent system is most effective for this specific halogenated aromatic compound?A: Polyethylene Glycol 400 (PEG 400) is highly recommended. According to the Yalkowsky log-linear solubility model, the addition of PEG 400 lowers the dielectric constant of the aqueous vehicle, reducing the polarity gap between the solvent and the hydrophobic bromobenzene moiety [1]. PEG 400 disrupts water's highly ordered hydrogen bond network, lowering the energetic cost of cavity formation for the drug.
Q4: Can cyclodextrins encapsulate this molecule, and which derivative is best?A: Yes. The aromatic ring and the bulky bromine atom fit perfectly into the hydrophobic cavity of
β
-cyclodextrin. Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) is the optimal choice. It sequesters the hydrophobic brominated moiety within its cavity while presenting a highly water-soluble exterior, solubilizing the molecule without altering its covalent structure or requiring extreme pH shifts [2].
Lowers dielectric constant; matches drug solubility parameter
Easy to scale, thermodynamically stable
High osmolality, potential tissue irritation
50x - 100x
Complexation (HP-β-CD)
Hydrophobic encapsulation of bromo-aromatic ring
Excellent biocompatibility, masks bitter taste
High excipient mass required (1:1 molar ratio)
100x - 500x
Table 2: Projected Cosolvent (PEG 400) Efficacy based on Dielectric Constant
PEG 400 Fraction (% v/v)
Water Fraction (% v/v)
Approx. Dielectric Constant (ε)
Solubilization Power (Log S)
0%
100%
78.5
Baseline (Poor)
20%
80%
~66.0
Moderate
40%
60%
~53.5
High (Optimal for IV/Oral)
60%
40%
~41.0
Very High (Viscosity limits apply)
Part 4: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Preparation of HP-β-CD Inclusion Complex (Phase-Solubility Method)
Causality: We use thermodynamic equilibration rather than simple mixing to ensure the drug fully displaces water molecules inside the cyclodextrin cavity.
Preparation: Prepare a 10% to 40% (w/v) solution of HP-β-CD in purified water.
Addition: Add an excess amount of 5-Bromo-2-hydroxy-3-nitrobenzamide powder to the CD solution (creating a supersaturated suspension).
Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 72 hours. Why 72 hours? Inclusion complexation is an equilibrium-driven process; premature stopping leads to incomplete encapsulation.
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved drug.
Lyophilization: Freeze-dry the clear filtrate to obtain the solid inclusion complex.
Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the final powder. Validation Criteria: The complete disappearance of the drug's sharp melting endotherm confirms true molecular encapsulation rather than a physical mixture.
Protocol B: Preparation of PEG 400 / Water Cosolvent System
Causality: Dissolving the drug in the organic phase first prevents the formation of localized high-energy crystalline aggregates that resist dissolution in water.
Initial Dissolution: Weigh the required mass of 5-Bromo-2-hydroxy-3-nitrobenzamide and add it to the calculated volume of pure PEG 400.
Sonication: Sonicate at 30°C until the solution is completely clear.
Aqueous Titration: Under continuous, vigorous magnetic stirring, add the aqueous buffer (e.g., 50 mM Tromethamine, pH 7.4) dropwise to the PEG 400 solution until the target volume is reached.
Self-Validation Step: Measure the final pH to ensure it has not drifted. Analyze the solution using Dynamic Light Scattering (DLS). Validation Criteria: A DLS reading showing no particles >10 nm confirms that the drug has not micro-precipitated upon the addition of the aqueous phase.
Part 5: Mechanistic Pathway Diagram
Thermodynamic equilibrium of HP-β-CD inclusion complexation with the hydrophobic drug.
References
Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures
Source: MDPI
URL
Source: Pharmaceutics (PMC / NIH)
Optimization
Technical Support Center: Troubleshooting Low Yields in 5-Bromo-2-hydroxy-3-nitrobenzamide Synthesis
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing low yields or purity issues during the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing low yields or purity issues during the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS 791137-29-6)[1].
Synthesizing highly functionalized benzamides requires navigating complex electronic and steric environments. This guide breaks down the two primary synthetic routes, explains the mechanistic causality behind common failures, and provides self-validating, field-proven protocols to resolve them.
Synthesis Workflow & Bottleneck Overview
There are two standard approaches to synthesizing the target molecule. Route A builds the core via 5-bromo-2-hydroxy-3-nitrobenzoic acid[2] followed by late-stage amidation. Route B utilizes an early-stage amide (5-bromosalicylamide[3]) followed by late-stage nitration[4]. Both routes possess distinct chemical bottlenecks.
Figure 1: Synthetic routes to 5-Bromo-2-hydroxy-3-nitrobenzamide highlighting key bottlenecks.
Troubleshooting Guide: Route A (The Amidation Bottleneck)
Q: Why is the amidation of 5-bromo-3-nitrosalicylic acid yielding < 30% product, with a large amount of unreacted starting material recovered?
Expertise & Causality:
The failure of standard coupling agents (e.g., EDC/HOBt or HATU) in this reaction is driven by severe steric hindrance and electronic deactivation. The carboxylic acid is flanked by an ortho-hydroxyl group and a meta-nitro group. Furthermore, the strong electron-withdrawing nature of the nitro and bromo substituents pulls electron density away from the carboxylate, drastically reducing its nucleophilicity. Consequently, the intermediate active ester fails to form efficiently, or it degrades before ammonia can attack.
The Solution:
Bypass coupling agents entirely. Convert the acid to a highly reactive acid chloride using Thionyl Chloride (SOCl2) with catalytic DMF, followed by immediate quenching with anhydrous ammonia.
This protocol is designed as a closed-loop system where intermediate formation is verified before proceeding.
Activation: Suspend 1.0 eq of 5-bromo-2-hydroxy-3-nitrobenzoic acid[2] in anhydrous Dichloromethane (DCM) under an inert N2 atmosphere.
Reagent Addition: Add 2.0 eq of Thionyl Chloride (SOCl2) followed by 2-3 drops of anhydrous DMF (catalyst).
Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack intermediate, which is a far superior electrophile for deactivated carboxylic acids than SOCl2 alone.
Reflux & In-Process Validation: Heat the mixture to reflux (40 °C).
Validation Step: After 2 hours, withdraw a 10 µL aliquot and quench it into 1 mL of dry methanol. Analyze via LCMS. The presence of the methyl ester confirms complete conversion of the acid to the acid chloride. Do not proceed until starting material is absent.
Concentration: Remove DCM and excess SOCl2 under reduced pressure to yield the crude acid chloride. Do not expose to ambient moisture.
Amidation: Dissolve the crude acid chloride in anhydrous Tetrahydrofuran (THF). Add this solution dropwise to a vigorously stirring solution of 0.5 M Ammonia in Dioxane (or Methanol) pre-chilled to 0 °C.
Causality: Dropwise addition into an excess of cold ammonia prevents the formation of the dimerized imide side-product and minimizes exothermic degradation.
Workup: Allow to warm to room temperature over 1 hour. Concentrate, resuspend in cold water, slightly acidify (pH 5-6) with 1M HCl to ensure the phenol is protonated, and filter the resulting precipitate.
Troubleshooting Guide: Route B (The Nitration Hydrolysis Issue)
Q: When nitrating 5-bromosalicylamide to get the final product, my amide is hydrolyzing back to the carboxylic acid. How can I prevent this?
Expertise & Causality:
Standard electrophilic aromatic nitration utilizes a "mixed acid" system (HNO3 and H2SO4)[4]. While effective for generating the highly reactive nitronium ion (NO2+), this environment is exceptionally harsh. The combination of strong acid and the exothermic heat of the reaction catalyzes the hydrolysis of the primary amide bond, converting your precursor back into 5-bromo-3-nitrosalicylic acid.
The Solution:
Utilize mild, non-aqueous nitration conditions. By replacing sulfuric acid with glacial acetic acid and strictly controlling the temperature, you generate enough nitronium ions for the reaction without providing the thermal energy required to cleave the amide bond.
Self-Validating Protocol: Mild Nitration of 5-Bromosalicylamide
Preparation: Dissolve 1.0 eq of 5-bromosalicylamide[3] in 10 volumes of Glacial Acetic Acid.
Validation Step: Before proceeding, verify the purity of your starting material via negative ion MS. You should observe the [M−H]− peak at m/z 324[5].
Cooling: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to reach 0–5 °C.
Nitration: Slowly add 1.1 eq of Fuming Nitric Acid (HNO3, >90%) dropwise over 30 minutes.
Causality: Maintaining the temperature strictly below 10 °C during addition prevents thermal runaway and suppresses amide hydrolysis.
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20 °C) for 2 hours.
Quenching & Isolation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sudden drop in solubility will cause the 5-Bromo-2-hydroxy-3-nitrobenzamide to precipitate as a yellow/orange solid.
Filtration: Filter the solid, wash extensively with ice-cold distilled water to remove residual acetic and nitric acids, and dry under vacuum.
Quantitative Data Presentation
The following table summarizes the expected outcomes when switching from standard methodologies to the optimized protocols described above.
Synthetic Route
Methodology
Average Yield (%)
Purity (HPLC)
Reaction Time
Major Observed Impurity
Route A
EDC/HOBt Coupling
15 - 25%
< 80%
24 hours
Unreacted Carboxylic Acid
Route A
SOCl2 / NH3 (Optimized)
75 - 85%
> 95%
4 hours
Benzoxazine derivatives
Route B
HNO3 / H2SO4 Nitration
30 - 40%
< 75%
1 hour
5-Bromo-3-nitrosalicylic acid
Route B
HNO3 / AcOH (Optimized)
80 - 90%
> 98%
2.5 hours
Over-oxidized degradation products
Frequently Asked Questions (FAQs)
Q: How do I avoid over-bromination when synthesizing the 5-bromo precursors?A: The hydroxyl group strongly activates the ortho and para positions. While the addition of the first bromine (at the 5-position) deactivates the ring slightly, excess bromine will rapidly lead to 3,5-dibromo derivatives. To prevent this, strictly limit your reagent to 1.02 - 1.05 equivalents of Br2 dissolved in acetic acid, and perform the addition at 0 °C.
Q: What is the best purification method for 5-Bromo-2-hydroxy-3-nitrobenzamide if I want to avoid column chromatography?A: The final product exhibits excellent differential solubility. It can be efficiently recrystallized from a mixture of hot Ethanol and Water (typically 3:1 v/v). Dissolve the crude solid in the minimum amount of boiling ethanol, slowly add hot water until the solution becomes slightly cloudy, and allow it to cool slowly to room temperature, then to 4 °C. This will yield high-purity crystalline needles.
troubleshooting impurities in 5-Bromo-2-hydroxy-3-nitrobenzamide NMR spectra
Focus: Structural Elucidation and Impurity Profiling of 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS 791137-29-6) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: Structural Elucidation and Impurity Profiling of 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS 791137-29-6)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the complex NMR spectra of highly functionalized aromatics. 5-Bromo-2-hydroxy-3-nitrobenzamide presents unique analytical challenges: it contains multiple exchangeable protons (phenol, primary amide), strong electron-withdrawing groups that shift aromatic signals downfield, and a propensity for strong intramolecular hydrogen bonding.
This guide moves beyond basic spectral interpretation. We dissect the causality of common spectral artifacts, provide self-validating experimental protocols, and offer quantitative reference data to streamline your troubleshooting workflow.
I. Diagnostic Workflow for Impurity Resolution
When analyzing the
1
H NMR spectrum of 5-Bromo-2-hydroxy-3-nitrobenzamide, systematic isolation of the root cause is critical. Follow the logical relationship diagram below to categorize and resolve unexpected spectral features.
Diagnostic workflow for resolving unexpected NMR signals in functionalized benzamides.
II. Quantitative Data Repository
To accurately identify impurities, you must first establish the baseline for the pure target compound. Because 5-Bromo-2-hydroxy-3-nitrobenzamide is highly polar, DMSO-
d6
is the industry-standard solvent for its analysis.
Table 1: Expected
1
H NMR Profile of Pure 5-Bromo-2-hydroxy-3-nitrobenzamide (DMSO-
d6
, 400 MHz)
Proton Assignment
Expected Shift (
δ
, ppm)
Multiplicity
Integration
Causality / Structural Rationale
Phenol (-OH)
13.0 – 14.5
Broad Singlet
1H
Highly deshielded due to strong intramolecular H-bonding with the adjacent nitro group.
Amide (-NH
2
)
7.8 – 8.5
Two Broad Singlets
2H
Restricted C-N bond rotation causes the two protons to experience different magnetic environments.
Aromatic H4
~ 8.2
Doublet (
J≈2.5
Hz)
1H
Deshielded by the ortho-nitro and ortho-bromo groups. Meta-coupled to H6.
Aromatic H6
~ 8.0
Doublet (
J≈2.5
Hz)
1H
Deshielded by the ortho-amide and ortho-bromo groups. Meta-coupled to H4.
Table 2: Common Trace Impurities in DMSO-
d6
Data adapted from authoritative chemical shift compilations .
Impurity Source
Chemical Shift (
δ
, ppm)
Multiplicity
Origin in Synthetic Workflow
Water (H
2
O)
3.33
Broad Singlet
Hygroscopic absorption by DMSO-
d6
during sample prep.
Dimethylformamide (DMF)
7.95, 2.89, 2.73
Singlets
Residual reaction solvent from amidation steps.
Ethyl Acetate
4.03 (q), 1.99 (s), 1.17 (t)
Multiplets
Residual solvent from extraction/chromatography.
Silicone Grease
-0.1 to 0.3
Singlet
Ground glass joint lubricant leaching.
Plasticizers (Phthalates)
7.5 - 7.7 (m), 4.2 (m)
Multiplets
Leaching from plastic syringes or cheap microfuge tubes.
III. Troubleshooting Guides & FAQs
Q1: I observe multiple sharp peaks in the aromatic region (7.5–8.5 ppm) that integrate to less than 1 proton. What is the cause?Causality: These are likely structural isomers or unreacted precursors. In the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzamide, bromination of 2-hydroxy-3-nitrobenzamide can yield under-brominated starting material or over-brominated byproducts.
Resolution: Look at the coupling constants (
J
-values). The target molecule has two protons (H4 and H6) that are meta to each other, yielding a small coupling constant (
J≈2.5
Hz). If you see doublets with a large coupling constant (
J≈8−9
Hz), you are observing ortho-coupling, indicating an impurity where adjacent ring positions are unsubstituted (e.g., unreacted starting material) .
Q2: My amide (-NH
2
) and phenol (-OH) peaks are extremely broad or entirely missing, and there is a massive peak at 3.3 ppm. Is my compound degraded?Causality: Your compound is likely intact, but your solvent is wet. DMSO-
d6
is highly hygroscopic. The peak at 3.33 ppm is residual water . Water undergoes rapid intermolecular chemical exchange with the labile protons (-OH, -NH
2
) of your benzamide on the NMR timescale. This averages their magnetic environments, causing the signals to broaden significantly or merge into the baseline .
Resolution: Use fresh, ampouled DMSO-
d6
stored over molecular sieves. To definitively prove the broad peaks belong to labile protons, execute the self-validating D
2
O Exchange Protocol (see Section IV).
Q3: I see sharp, unexpected singlets around 0 ppm, 0.8 ppm, and 1.2 ppm despite rigorous compound purification. Where are these coming from?Causality: These are non-solvent laboratory contaminants. A peak at ~0 ppm is the classic signature of polydimethylsiloxane (silicone grease) used on glassware joints. Peaks in the 0.8–1.5 ppm range often originate from slip agents (e.g., oleamides) or plasticizers extracted from disposable plastic syringes or low-quality pipette tips by the NMR solvent .
Resolution: Transition to an all-glass sample preparation workflow (Protocol 2).
IV. Validated Experimental Protocols
Protocol 1: The D
2
O Exchange Validation Test
Purpose: A self-validating method to distinguish labile protons (-OH, -NH
2
) from structural aromatic protons.
Causality: Deuterium oxide (D
2
O) provides a massive excess of deuterium. Labile protons physically exchange with deuterium. Because deuterium resonates at a completely different frequency than protium (
1
H), the signals for the exchanged functional groups will vanish from the
1
H NMR spectrum, confirming their identity.
Baseline Acquisition: Acquire a standard 1D
1
H NMR spectrum of your 5-Bromo-2-hydroxy-3-nitrobenzamide sample in DMSO-
d6
(approx. 5-10 mg in 0.6 mL).
D
2
O Addition: Remove the NMR tube from the spectrometer. Using a glass Pasteur pipette, add exactly 1 drop (approx. 10-20
μ
L) of D
2
O (99.9% D) directly to the sample.
Equilibration: Cap the tube securely and invert it 5-10 times to ensure complete mixing. Allow the sample to sit at room temperature for 5 minutes to ensure the chemical exchange reaches equilibrium.
Re-acquisition: Re-insert the sample and acquire a new
1
H NMR spectrum using the exact same acquisition parameters.
Validation Analysis: Overlay the two spectra. The broad singlets corresponding to the phenol (~13-14 ppm) and amide (~7.8-8.5 ppm) must disappear. The aromatic doublets (~8.0 and 8.2 ppm) will remain unchanged. A new peak for HOD will appear around 3.3-4.0 ppm.
Protocol 2: High-Fidelity Sample Preparation for Trace Impurity Profiling
Purpose: To eliminate false-positive impurity signals originating from sample handling .
Causality: Organic solvents (especially CDCl
3
and DMSO) act as strong extractants. Contact with plastics leaches oligomers and plasticizers into the sample, cluttering the aliphatic region of the spectrum and complicating the identification of genuine reaction byproducts.
Glassware Preparation: Use only oven-dried (
120∘
C for >2 hours) borosilicate glass vials. Do NOT use plastic microcentrifuge tubes for sample weighing or dissolution.
Solvent Handling: Transfer DMSO-
d6
using a clean, dry glass syringe with a stainless-steel needle, or a glass Pasteur pipette. Never use plastic syringes with rubber plungers.
Dissolution: Weigh 5 mg of 5-Bromo-2-hydroxy-3-nitrobenzamide directly into the glass vial. Add 0.6 mL of DMSO-
d6
. Swirl gently to dissolve. Avoid sonication in plastic water baths if the vial is not tightly sealed, as water vapor can contaminate the sample.
Filtration (If necessary): If particulate matter remains, do NOT use plastic syringe filters. Instead, pack a small plug of glass wool into a glass Pasteur pipette, rinse it with 0.5 mL of non-deuterated DMSO (discard the rinse), and filter your sample directly into the NMR tube.
V. References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62, 7512-7515. URL:[Link][1]
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29, 2176-2179. URL:[Link][1]
removing regioisomers during 5-Bromo-2-hydroxy-3-nitrobenzamide purification
Topic: Resolving and Removing Regioisomers during 5-Bromo-2-hydroxy-3-nitrobenzamide Purification Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Welcome to the Technical Support Ce...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving and Removing Regioisomers during 5-Bromo-2-hydroxy-3-nitrobenzamide Purification
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. The synthesis of highly functionalized aromatic intermediates like 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS 791137-29-6)[1] often yields closely related regioisomers that are notoriously difficult to separate. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating purification protocols to ensure high-purity isolation.
Frequently Asked Questions (FAQs)
Q1: Why do I keep seeing multiple regioisomers during the bromination of 2-hydroxy-3-nitrobenzamide?
A1: The formation of minor regioisomers (such as 4-bromo or 6-bromo derivatives) is a direct consequence of competing kinetic and thermodynamic directing effects during Electrophilic Aromatic Substitution (EAS).
The Causality:
In the 2-hydroxy-3-nitrobenzamide precursor, the hydroxyl (-OH) group is a strong electron-donating group (EDG) that activates the ring and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO2) and carboxamide (-CONH2) groups are electron-withdrawing groups (EWGs) that deactivate the ring and direct meta.
Synergistically, these three groups highly favor electrophilic attack at Position 5 . However, if the reaction temperature exceeds 20°C or if a strong Lewis acid catalyst is used in excess, kinetic control is lost. This allows the -OH group's secondary ortho-directing nature to force bromination at Position 4 or 6, generating unwanted regioisomeric impurities.
Directing group effects in the electrophilic bromination of 2-hydroxy-3-nitrobenzamide.
Q2: Standard reversed-phase HPLC is failing to resolve the 5-bromo target from the minor regioisomers. How can I improve analytical detection?
A2: Regioisomers of substituted benzamides possess nearly identical lipophilicities and dipole moments, causing them to co-elute on standard C18 reversed-phase columns. To analytically differentiate them, you must switch to an orthogonal separation mechanism.
The Solution: Supercritical Fluid Chromatography (SFC) or achiral normal-phase chromatography provides superior resolution for structurally rigid regioisomers[2]. SFC utilizes supercritical CO2 combined with a polar modifier (e.g., Methanol), exploiting subtle differences in hydrogen-bonding geometries and steric conformations between the regioisomers rather than relying solely on hydrophobicity.
Q3: What is the most reliable preparative protocol to completely remove these regioisomers from my crude product?
A3: While iterative recrystallization can enrich the 5-bromo isomer, Preparative SFC is the industry gold standard for the absolute resolution of 2-hydroxy-3-nitrobenzamide derivatives[3]. Below is a self-validating preparative SFC methodology.
Preparative SFC Resolution Protocol
This step-by-step workflow utilizes supercritical CO2 to isolate the target 5-bromo isomer from its regioisomeric counterparts efficiently.
Step 1: Sample Preparation & Self-Validation
Dissolve the crude 5-Bromo-2-hydroxy-3-nitrobenzamide in a 1:1 mixture of Methanol and Dimethylformamide (DMF) to achieve a sample concentration of 60 mg/mL[3].
Self-Validation Check: Pass the solution through a 0.22 µm PTFE syringe filter. If resistance is high, dilute the sample by 10% to prevent column frit blockage and subsequent pressure spikes during injection.
Step 2: SFC Column & Mobile Phase Setup
Equip the SFC instrument with a cellulose-based stationary phase column (e.g., Cell 45 x 25 cm, 5 µm particle size)[3].
Set the column oven temperature to 40°C to maintain the CO2 in a stable supercritical state.
Establish an isocratic mobile phase consisting of 70% CO2 and 30% Methanol[3].
Set the flow rate to 250 mL/min.
Step 3: Injection & UV Detection
Implement a stacked injection program (2.5 min/cycle) with an injection volume of 1.0 mL per cycle[3].
Monitor the eluent using a UV detector set to 220 nm. The amide bond and the highly conjugated aromatic ring provide strong, reliable chromophoric signals at this wavelength.
Step 4: Fraction Collection & Recovery
The major 5-bromo regioisomer will elute first (typically around 4.2 minutes) due to its specific spatial conformation minimizing interaction with the chiral/achiral stationary phase. Collect this primary peak.
Evaporate the collected fractions under reduced pressure at 35°C to yield the purified 5-Bromo-2-hydroxy-3-nitrobenzamide as a solid[1].
Workflow for the Supercritical Fluid Chromatography (SFC) resolution of benzamide regioisomers.
Quantitative Data Summary
The following table summarizes the optimized SFC parameters and expected retention data for the separation of 5-Bromo-2-hydroxy-3-nitrobenzamide from its regioisomers.
Parameter / Metric
Optimized Condition / Result
Rationale
Stationary Phase
Cellulose-based (45 x 25 cm, 5 µm)
Provides necessary hydrogen-bonding sites for regioisomer differentiation.
Mobile Phase
70% CO2 / 30% Methanol
Ensures optimal solubility and elution strength without peak broadening.
Flow Rate
250 mL/min
Balances high-throughput preparative needs with column pressure limits.
Detection Wavelength
220 nm
Maximizes signal-to-noise ratio for the benzamide chromophore.
Target Isomer Retention
~4.2 minutes (First Eluting)
The 5-bromo target exhibits less steric hindrance, eluting faster.
Minor Isomer Retention
~5.8 minutes (Second Eluting)
Minor regioisomers interact more strongly with the stationary phase.
References
[3] US10000480B2 - Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses. Google Patents. Available at:
[2] Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support. LCGC International. Available at:[Link]
minimizing side reactions in the nitration of bromobenzamides
Technical Support Center: Nitration of Bromobenzamides A Guide for Researchers and Drug Development Professionals Welcome to the technical support center dedicated to the nuanced process of nitrating bromobenzamides. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Nitration of Bromobenzamides
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center dedicated to the nuanced process of nitrating bromobenzamides. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, minimize common side reactions, and optimize your product yields. As your partner in research, we aim to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve your synthetic goals with confidence.
Core Principles: Understanding the Reaction Landscape
The nitration of a bromobenzamide is a classic electrophilic aromatic substitution (EAS) reaction. However, the simultaneous presence of a bromine atom and an amide group on the benzene ring creates a complex electronic and steric environment.
The Bromo Group (-Br): This is an ortho, para-directing group. While it deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect, its lone pairs can donate electron density through resonance, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself.[1][2]
The Amide Group (-CONH₂): This is a meta-directing and deactivating group. Its carbonyl function strongly withdraws electron density from the ring, making substitution at the meta position the most favorable.[2]
The primary challenge arises from these conflicting directing effects, which can lead to a mixture of regioisomers. Furthermore, the harsh conditions typically required for nitration can promote undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should anticipate when nitrating bromobenzamides?
You should be vigilant for four main types of side reactions:
Formation of Undesired Regioisomers: Due to the competing directing effects of the bromo and amide groups, the formation of a product mixture is the most common issue. The specific isomer distribution depends heavily on the starting material's substitution pattern (e.g., 2-bromo-, 3-bromo-, or 4-bromobenzamide) and the reaction conditions.[3]
Over-nitration (Dinitration): The introduction of a second nitro group is possible, especially under harsh conditions such as high temperatures or an excess of the nitrating agent.[3][4] The first nitro group strongly deactivates the ring, but forcing conditions can overcome this barrier.
Amide Hydrolysis: The strong acidic medium (e.g., concentrated sulfuric acid) can catalyze the hydrolysis of the amide functional group to a carboxylic acid.[5][6] This results in the formation of a bromonitrobenzoic acid byproduct, which can complicate purification.
Oxidation and Degradation: Overly aggressive conditions, particularly high temperatures, can cause oxidation of the aromatic ring, leading to the formation of phenolic impurities and dark, tar-like substances that are difficult to remove.[3]
Q2: How can I control the regioselectivity of the nitration?
Controlling which isomer is formed is critical and is influenced by several factors.
Temperature: This is your most powerful tool. Lower temperatures (typically 0-10°C) generally increase selectivity.[7] At higher temperatures, the kinetic barriers for the formation of less-favored isomers can be overcome, leading to a more diverse product mixture.
Choice of Nitrating Agent: While the standard mixed acid (H₂SO₄/HNO₃) is common, alternative, milder nitrating systems can offer superior regioselectivity.[8] Systems using a zeolite catalyst with nitric acid and acetic anhydride have been shown to provide high regioselectivity in many cases.[9] For particularly sensitive substrates, newer reagents like 5-methyl-1,3-dinitro-1H-pyrazole can perform nitration under exceptionally mild conditions.[10]
Steric Hindrance: The sheer size of the substituents can block access to certain positions. For example, nitration at a position sterically hindered by being "sandwiched" between the bromo and amide groups is often disfavored.
The diagram below illustrates the directing influences on 3-bromobenzamide, a common substrate.
Directing effects on 3-bromobenzamide.
In this case, positions 2 and 4 are activated by the bromo group, while positions 2 and 5 are the least deactivated by the amide group. Position 2 is influenced by both, making it a likely site, but position 4 is also a strong candidate. Careful optimization is required to favor one over the other.
Q3: My reaction mixture is turning dark brown or black. What is causing this and how do I fix it?
A dark, tarry appearance is a classic sign of oxidative degradation.[3] This is almost always caused by excessive reaction temperatures. Nitration is a highly exothermic process, and if the heat is not dissipated effectively, localized "hot spots" can form, leading to decomposition.
Solutions:
Aggressive Cooling: Always perform the reaction in an ice bath (or even an ice-salt bath for sub-zero temperatures).
Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of your bromobenzamide, never the other way around. This ensures the substrate is never exposed to a large excess of the oxidizing agent and allows the cooling bath to manage the heat generated.[3]
Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture and ensure it does not exceed your target range (e.g., < 10°C).
Q4: I suspect amide hydrolysis is occurring. What are the best strategies to prevent it?
Amide hydrolysis is favored by prolonged exposure to strong acid at elevated temperatures.[6]
Prevention Strategies:
Minimize Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).[11] As soon as the starting material has been consumed, proceed with the work-up. Unnecessarily long reaction times increase the risk of hydrolysis.
Use the Mildest Possible Conditions: Avoid high temperatures. If the reaction is sluggish at 0-5°C, consider allowing it to stir for a longer period at that temperature rather than increasing the heat.
Alternative Reagents: If hydrolysis remains a persistent issue, investigate nitrating systems that do not require a large excess of strong protic acid.
Q5: What are the best analytical methods for monitoring the reaction and characterizing the products?
A multi-pronged analytical approach is recommended for robust results.
Analytical Technique
Application
Key Insights
TLC
Reaction monitoring
Quickly assess the consumption of starting material and the formation of products. Helps determine the optimal reaction time.[11]
GC / HPLC
Quantitative analysis of isomers
Separate and quantify the different regioisomers in the crude product mixture, allowing for the calculation of isomer ratios and yield.[12][13]
Mass Spectrometry (MS)
Molecular weight confirmation
Confirm the molecular weight of the desired product and identify potential byproducts like dinitrated or hydrolyzed species.[12]
NMR Spectroscopy
Structural elucidation
Unambiguously determine the structure of the major isomer(s) by analyzing the coupling patterns and chemical shifts of the aromatic protons.[12]
Troubleshooting Guide
This decision tree provides a logical workflow for diagnosing and solving common problems encountered during the nitration of bromobenzamides.
Technical Support Center: Solvent Selection & Troubleshooting for Recrystallizing 5-Bromo-2-hydroxy-3-nitrobenzamide
Welcome to the Technical Support Center. As an Application Scientist in drug development and synthetic chemistry, I frequently encounter challenges in the purification of highly functionalized aromatic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist in drug development and synthetic chemistry, I frequently encounter challenges in the purification of highly functionalized aromatic compounds. 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS: 791137-29-6)[1] presents a unique solubility profile due to its competing functional groups: a hydrophobic bromine atom, a hydrogen-bond donating/accepting phenolic hydroxyl, a strongly electron-withdrawing nitro group, and a highly polar primary amide.
This guide provides field-proven insights, logical troubleshooting workflows, and self-validating protocols to ensure high-purity recovery during the recrystallization of this specific compound.
Part 1: The Causality of Solvent Selection
Why do standard recrystallization solvents sometimes fail for highly functionalized benzamides? The answer lies in intermolecular forces and crystal lattice energy. The amide and hydroxyl groups form strong intermolecular hydrogen-bond networks, resulting in a tightly packed crystal lattice.
Polar Protic Solvents (Ethanol/Methanol): These are the primary choices for benzamide derivatives[2][3]. At elevated temperatures, short-chain alcohols disrupt the compound's internal hydrogen bonding, solvating the molecule effectively. Upon cooling, the solvent's kinetic energy drops, allowing the benzamide's intermolecular bonds to dominate and drive crystallization.
Anti-Solvent Addition (Water or Hexane): If the compound remains highly soluble in cold ethanol, water acts as a highly polar anti-solvent that forces the hydrophobic bromo-aromatic ring out of solution[4]. Alternatively, an Ethyl Acetate/Hexane system leverages differential polarity partitioning[2].
Workflow detailing the logical selection of solvents based on functional group polarity.
Part 2: Quantitative Data & Solvent Matrices
To streamline your experimental design, the following table summarizes the expected solubility behavior and suitability of various solvent systems for 5-Bromo-2-hydroxy-3-nitrobenzamide.
Solvent System
Hot Solubility
Cold Solubility
Suitability & Causality
Ethanol (100%)
High
Low to Moderate
Excellent. Ideal balance of polarity; disrupts H-bonds when hot[3].
Methanol / Water
Very High
Very Low
Good. Water acts as a strong anti-solvent to maximize yield[5].
Ethyl Acetate / Hexane
High (in EtOAc)
Low (in Hexane)
Good. Useful if protic solvents cause solvolysis or degradation[2].
DMF or DMSO
Very High
High
Poor. Solvates the amide too strongly; recovery will be extremely low.
Hexane / Toluene
Low
Very Low
Poor. Cannot disrupt the polar amide/nitro hydrogen bond network.
Part 3: Self-Validating Experimental Protocols
A protocol is only as good as its internal validation. The following steps include built-in checks to ensure the thermodynamic system is behaving as expected.
Initial Solvation: Place 1.0 g of crude 5-Bromo-2-hydroxy-3-nitrobenzamide in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
Heating: Add 5-10 mL of near-boiling absolute ethanol. Heat the mixture on a hot plate.
Validation Check: The solid should begin to dissolve. If insoluble particulates remain after boiling, they are likely inorganic salts or cross-linked polymeric impurities.
Hot Filtration: If the solution is cloudy or contains insoluble matter, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask. This prevents premature crystallization in the funnel[5].
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20-25°C) over 45 minutes.
Validation Check: Needle-like or plate-like crystals should begin forming at the liquid-glass interface as the solution reaches supersaturation.
Ice Bath Maturation: Once room temperature is reached, place the flask in an ice-water bath (0-4°C) for 30 minutes to depress solubility and maximize the thermodynamic yield[4].
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2-3 mL of ice-cold ethanol to remove surface impurities[5].
Drying: Dry the crystals under high vacuum or in a desiccator until a constant weight is achieved.
Dissolution: Dissolve the crude material in the minimum amount of boiling ethanol.
Anti-Solvent Titration: While maintaining the solution at a gentle boil, add hot water dropwise until the solution becomes faintly turbid (cloudy).
Clarification: Add 1-2 drops of hot ethanol just until the turbidity clears.
Validation Check: This precise visual cue indicates the solution is perfectly saturated at the boiling point[5].
Cooling & Isolation: Proceed with steps 4-7 from Protocol A.
Part 4: Troubleshooting FAQs
Q1: My solution is cooling, but no crystals are forming. What went wrong?A1: The solution is likely supersaturated, or too much primary solvent was used.
Action: First, try inducing nucleation by vigorously scratching the inner wall of the flask with a glass stirring rod[5]. The microscopic glass abrasions provide a high-energy surface for crystal seeds to form. If this fails, add a pure "seed crystal" of 5-Bromo-2-hydroxy-3-nitrobenzamide. If it still does not crystallize, boil off 30-50% of the solvent under a gentle stream of nitrogen and repeat the cooling process.
Q2: Instead of solid crystals, a separate oily liquid layer formed at the bottom of the flask ("Oiling Out"). How do I fix this?A2: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, often exacerbated by the presence of impurities.
Action: Reheat the mixture until the oil dissolves back into the solvent. Add a small amount of the "good" solvent (e.g., ethanol) to lower the overall concentration, then allow it to cool much more slowly. Alternatively, switch to a solvent system with a lower boiling point[4].
Q3: The crude material is deeply colored (e.g., dark brown/red), and the recrystallized product is still tinted. How can I remove this?A3: Highly conjugated impurities or oxidation byproducts often co-crystallize and become trapped in the lattice.
Action: Re-dissolve the crystals in hot solvent, add 1-2% (by weight) of activated charcoal (Darco), and boil gently for 5 minutes. Perform a hot filtration through a pad of Celite to remove the charcoal, which will have adsorbed the highly polar/colored polymeric impurities[4][5].
Decision tree for troubleshooting common recrystallization failures like oiling out.
1H NMR Interpretation of 5-Bromo-2-hydroxy-3-nitrobenzamide: A Comparative Guide to Solvent Selection and Field Strength
As a highly functionalized aromatic compound, 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS 791137-29-6) presents a unique challenge for structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule fea...
Author: BenchChem Technical Support Team. Date: March 2026
As a highly functionalized aromatic compound, 5-Bromo-2-hydroxy-3-nitrobenzamide (CAS 791137-29-6) presents a unique challenge for structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule features four distinct substituents on a benzene core: an electron-withdrawing nitro group, a heavy-atom bromine, an intramolecularly hydrogen-bonded hydroxyl group, and a primary amide.
This guide provides an objective, data-backed comparison of different NMR solvents and field strengths to help researchers establish a definitive methodology for characterizing this complex molecule. By understanding the causality behind these experimental choices, scientists can ensure high-fidelity data acquisition and interpretation.
Structural Overview & Electronic Effects
Before selecting an analytical method, it is critical to map the electronic environment of the molecule, as this dictates the expected chemical shifts. The benzene ring is tetrasubstituted at positions 1 (-CONH₂), 2 (-OH), 3 (-NO₂), and 5 (-Br).
Aromatic Protons (H4 and H6): The only remaining ring protons are located at C4 and C6. Because they are meta to each other, they will couple to form two distinct doublets with a small coupling constant (
4J≈2.0−3.0
Hz). H4 is flanked by the strongly electron-withdrawing -NO₂ and -Br groups, making it the most deshielded proton on the ring.
Exchangeable Protons (-OH and -CONH₂): The hydroxyl proton at C2 is tightly locked in an intramolecular hydrogen bond with the adjacent -NO₂ oxygen and the amide carbonyl. This severe deshielding pushes the -OH signal far downfield (> 12.0 ppm), a hallmark of salicylamide derivatives as documented in structural analog databases like [1]. The amide group exhibits restricted rotation around the C-N bond, typically yielding two broad, distinct singlets for the NH₂ protons.
Comparison 1: Solvent Selection (DMSO-d6 vs. CDCl₃ vs. CD₃OD)
The choice of deuterated solvent is the single most critical variable in the NMR analysis of highly polar, hydrogen-bonded molecules. Below is an objective comparison of three common NMR solvents.
Causality Behind Solvent Performance
DMSO-d6 (Optimal): Dimethyl sulfoxide is a strong hydrogen-bond acceptor. It solvates the highly polar 5-Bromo-2-hydroxy-3-nitrobenzamide completely. More importantly, DMSO forms strong intermolecular hydrogen bonds with the -OH and -NH₂ protons. This significantly increases their residence time on the heteroatoms, slowing down the chemical exchange rate relative to the NMR timescale. Consequently, the exchangeable protons appear as distinct (though broad) measurable signals rather than coalescing into the baseline.
CDCl₃ (Suboptimal): Chloroform lacks the polarity to fully dissolve this compound at concentrations required for high-quality 1D ¹H NMR (typically 10-15 mg/0.6 mL). Furthermore, the lack of hydrogen-bond stabilization leads to severe broadening of the amide signals.
CD₃OD (Not Recommended for Full Characterization): While solubility is excellent, the labile deuterium in methanol rapidly exchanges with the -OH and -CONH₂ protons. This completely obliterates these signals from the spectrum, leaving only the two aromatic doublets.
Quantitative Data: Predicted ¹H NMR Chemical Shifts
Proton Assignment
Multiplicity
DMSO-d6 (ppm)
CD₃OD (ppm)
CDCl₃ (ppm)
-OH (C2)
Broad Singlet (1H)
~12.5 – 13.5
Not Observed
~11.5 (Very Broad)
H4 (Aromatic)
Doublet (1H,
J≈2.5
Hz)
~8.3 – 8.5
~8.4
~8.4
H6 (Aromatic)
Doublet (1H,
J≈2.5
Hz)
~7.9 – 8.1
~8.0
~8.1
-CONH₂ (C1)
Two Broad Singlets (1H each)
~7.8 & ~8.2
Not Observed
Lost in baseline
Table 1: Comparative chemical shifts across different solvents. Data extrapolated from established salicylamide derivatives [2].
Comparison 2: Field Strength (400 MHz vs. 600 MHz)
When analyzing the aromatic region of 5-Bromo-2-hydroxy-3-nitrobenzamide, the difference in chemical shift (
Δν
) between H4 and H6 is approximately 0.4 ppm.
At 400 MHz: The frequency difference is
Δν≈160
Hz. With a coupling constant of
J=2.5
Hz, the ratio
Δν/J=64
. Because this ratio is much greater than 10, the H4 and H6 protons form a strict AX spin system . The doublets will be clearly resolved without significant "roofing" (leaning) effects. However, the broad amide signals (~7.8 and ~8.2 ppm) may partially overlap with the H6 doublet base.
At 600 MHz: The frequency difference increases to
Δν≈240
Hz. This higher field strength provides superior chemical shift dispersion, cleanly pulling the sharp aromatic doublets away from the broad, quadrupolar-relaxed amide signals. This allows for mathematically perfect integration, which is critical for quantitative purity assessments in drug development[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following sample preparation and acquisition protocol is designed as a self-validating system . If the internal validation checks fail, the sample preparation must be repeated.
Step-by-Step Methodology
Sample Preparation: Weigh exactly 12.0 mg of 5-Bromo-2-hydroxy-3-nitrobenzamide.
Solvation: Dissolve the solid in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex for 30 seconds until optically clear.
Transfer: Transfer the solution to a standard 5 mm precision NMR tube using a clean glass Pasteur pipette. Ensure the solvent column height is exactly 4.0 to 4.5 cm to optimize magnetic shimming.
Acquisition (400 MHz or 600 MHz):
Pulse Sequence: Standard 1D proton (zg30).
Number of Scans (ns): 16.
Relaxation Delay (D1): 2.0 seconds (sufficient for the relaxation of the rigid aromatic core).
Temperature: 298 K.
Processing & Phase Correction: Apply a Fourier transform, followed by manual zero-order and first-order phase correction. Calibrate the TMS peak to exactly 0.00 ppm. Apply an automatic baseline correction (e.g., Whittaker Smoother).
🛑 Internal Validation Check (The Trust Pillar)
Before accepting the spectrum, you must verify the internal logic of the spin system:
Integration Lock: Set the integral of the highly deshielded -OH peak (>12.0 ppm) to exactly 1.00 .
Aromatic Verification: The integrals for the H4 and H6 doublets must each read 1.00 ± 0.05 .
Coupling Symmetry: Measure the
J
-coupling of the H4 doublet and the H6 doublet. They must be identical (approx. 2.5 Hz). If
JH4=JH6
, the peaks are misassigned, or an impurity is overlapping the signal.
Amide Summation: The sum of the two broad -CONH₂ signals must equal 2.00 ± 0.10 .
Mechanistic Diagram: Electronic Effects on NMR Shifts
The following diagram maps the causality between the molecule's functional groups and the resulting ¹H NMR signals observed in DMSO-d6.
Caption: Logical relationship between substituent electronic effects and the resulting 1H NMR chemical shifts.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72876, 5-Bromosalicylamide." PubChem, [Link]
Royal Society of Chemistry. "Supporting Information for Enzymatic Aminolysis in Continuous Flow: An Efficient Strategy for the Synthesis of Salicylamide Derivatives." RSC Advances, [Link]
Comparative
Mass Spectrometry Fragmentation Pattern of 5-Bromo-2-hydroxy-3-nitrobenzamide: A Comparative Guide
As a Senior Application Scientist, I frequently encounter complex, polyfunctional aromatic compounds that require rigorous structural validation. 5-Bromo-2-hydroxy-3-nitrobenzamide (C7H5BrN2O4) is a prime example of such...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter complex, polyfunctional aromatic compounds that require rigorous structural validation. 5-Bromo-2-hydroxy-3-nitrobenzamide (C7H5BrN2O4) is a prime example of such a molecule. With a halogen, a phenol, a nitro group, and an amide all bound to a single benzene ring, its gas-phase dissociation is a masterclass in competing fragmentation pathways.
This guide objectively compares the analytical performance of two orthogonal mass spectrometry (MS) platforms—High-Resolution ESI-Q-TOF MS/MS and DIP-EI-MS —for elucidating the structural signature of this compound. By understanding the causality behind these experimental choices, drug development professionals can build more robust, self-validating analytical workflows.
Analytical Platform Comparison: ESI-Q-TOF vs. DIP-EI-MS
When designing an MS workflow for a polar, polyfunctional aromatic, the choice of ionization technique dictates the observed data [1].
ESI-Q-TOF MS/MS (Electrospray Ionization Quadrupole Time-of-Flight): We select ESI in negative ion mode because the phenolic hydroxyl group (-OH) is highly acidic, readily yielding a stable deprotonated precursor, [M-H]⁻. The Q-TOF platform is chosen for its high mass accuracy (< 5 ppm), which is critical for distinguishing isobaric neutral losses (e.g., distinguishing a loss of CO vs. N2). Collision-Induced Dissociation (CID) allows us to isolate the precursor and map specific mechanistic pathways.
DIP-EI-MS (Direct Insertion Probe Electron Ionization): Standard GC-MS is poorly suited for this molecule because the polar -OH and -CONH2 groups cause severe peak tailing and thermal degradation unless derivatized (e.g., via silylation). To avoid derivatization artifacts, we use a Direct Insertion Probe (DIP) to introduce the solid sample directly into the high-vacuum source. Bombardment with 70 eV electrons provides a "hard" ionization, yielding the classic M⁺• radical cation and an extensive, reproducible fragmentation pattern suitable for library matching [2].
Caption: Comparison of ESI-Q-TOF MS/MS and DIP-EI-MS workflows for 5-Bromo-2-hydroxy-3-nitrobenzamide.
Mechanistic Causality of Fragmentation
Do not just memorize fragment masses; understand why the molecule breaks where it does. The fragmentation of 5-Bromo-2-hydroxy-3-nitrobenzamide is governed by four distinct structural rules:
The Bromine Isotopic Signature: Bromine naturally exists as two isotopes, ^79^Br and ^81^Br, in a nearly 1:1 ratio (50.69% to 49.31%). Any intact ion containing the bromine atom will appear as a characteristic doublet separated by exactly 2 m/z units. The collapse of this doublet into a singlet peak is the definitive diagnostic marker for the neutral loss of the bromine radical (Br•) [2].
Nitro-to-Nitrite Rearrangement: Nitroaromatics do not simply lose NO2. Under collisional activation, the nitro group (-NO2) frequently isomerizes into a nitrite ester (-O-NO). The subsequent homolytic cleavage of the weak O-NO bond results in the expulsion of a nitric oxide radical (NO•, 30 Da) [3][4]. This pathway competes directly with the simple homolytic cleavage of the C-N bond, which yields the loss of NO2• (46 Da).
The Ortho Effect (Amide Cleavage): The spatial proximity of the phenolic -OH to the amide (-CONH2) triggers an "ortho effect." Hydrogen transfer from the phenol to the amide facilitates the elimination of ammonia (NH3, 17 Da) as a stable neutral molecule, which is energetically more favorable than a simple radical loss [1][2].
Caption: Primary ESI(-)-MS/MS fragmentation pathways of deprotonated 5-Bromo-2-hydroxy-3-nitrobenzamide.
Self-Validating Experimental Protocols
To ensure trustworthiness, an analytical protocol must be self-validating. This means incorporating internal checks that prove the instrument is operating correctly before any sample data is accepted.
Protocol A: High-Resolution LC-ESI-Q-TOF MS/MS
Causality: We use a basic mobile phase additive to drive the equilibrium toward the deprotonated phenoxide ion, maximizing ESI(-) sensitivity.
System Suitability & Calibration: Infuse Leucine Enkephalin continuously via a lock-spray interface. Monitor the [M-H]⁻ ion at m/z 554.2620 to ensure mass accuracy remains < 5 ppm throughout the run.
Sample Preparation: Dissolve the analyte to 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Ammonium Hydroxide (NH4OH).
Source Tuning: Set capillary voltage to 2.5 kV (negative mode) and desolvation temperature to 350°C to ensure complete droplet evaporation without inducing thermal degradation.
Targeted CID Acquisition: Isolate the precursor doublet (m/z 258.9 / 260.9) in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon collision gas to capture both low-energy (e.g., NH3 loss) and high-energy (e.g., Br• loss) fragmentation events.
Protocol B: DIP-EI-MS (70 eV)
Causality: We use a temperature ramp on the direct insertion probe to slowly sublimate the sample, separating it from any highly volatile impurities in the time domain, acting as a pseudo-chromatographic step.
Blank Validation: Insert an empty glass crucible into the probe. Heat to 300°C under high vacuum and monitor the background to confirm the absence of carryover.
Sample Loading: Deposit 1 µg of the solid analyte into the crucible.
Vaporization: Insert the probe into the source. Ramp the probe temperature from 50°C to 250°C at a rate of 20°C/min.
Ionization: Bombard the sublimated vapor with a 70 eV electron beam. Scan the mass analyzer from m/z 50 to 300.
Quantitative Data Presentation
The tables below summarize the expected diagnostic ions based on the structural rules of bromonitrosalicylamides.
Table 1: High-Resolution ESI-Q-TOF MS/MS Data (Negative Mode)
Note: The high mass accuracy confirms the elemental composition of the neutral losses.
Fragment Ion
Exact Mass (^79^Br)
Exact Mass (^81^Br)
Mass Error
Neutral Loss
Mechanistic Assignment
[M-H]⁻
258.9360
260.9340
< 2.0 ppm
None
Deprotonated precursor
[M-H - NH3]⁻
241.9095
243.9075
< 2.0 ppm
17.0265 (NH3)
Amide cleavage via ortho-effect
[M-H - NO•]⁻
228.9381
230.9361
< 2.0 ppm
29.9979 (NO•)
Nitro-to-nitrite rearrangement
[M-H - NO2•]⁻
212.9431
214.9411
< 2.0 ppm
45.9929 (NO2•)
Direct nitro cleavage
[M-H - Br•]⁻
180.0177
N/A (Singlet)
< 2.0 ppm
78.9183 (Br•)
Halogen radical loss
Table 2: DIP-EI-MS Data (70 eV, Positive Mode)
Note: Hard ionization yields a highly abundant molecular ion and deep structural shattering.
m/z
Relative Abundance
Ion Type
Assignment
260 / 262
45% / 44%
M⁺•
Molecular ion radical cation (Bromine doublet)
244 / 246
85% / 83%
[M - NH2]⁺
Loss of amide amine
214 / 216
100% / 98%
[M - NO2]⁺
Base peak, loss of nitro group
186 / 188
60% / 58%
[M - NO2 - CO]⁺
Subsequent loss of carbon monoxide from phenol
135
40%
[M - NO2 - Br]⁺
Loss of both nitro and bromo groups (Singlet)
References
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry / PubMed. Available at:[Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
Ab Initio Study of Unimolecular Decomposition of Nitroethylene. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]
Validation
Comparative Potency Guide: 5-Bromo-2-hydroxy-3-nitrobenzamide vs. Standard STAT3 Inhibitors
As drug discovery increasingly targets protein-protein interactions (PPIs), the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical oncogenic node. Inhibiting the STAT3 SH2 domain—respons...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery increasingly targets protein-protein interactions (PPIs), the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical oncogenic node. Inhibiting the STAT3 SH2 domain—responsible for recognizing phosphotyrosine (pTyr) residues and mediating receptor binding and dimerization—remains a formidable challenge due to the shallow nature of the binding pocket.
This guide objectively compares the biochemical and cellular potency of 5-Bromo-2-hydroxy-3-nitrobenzamide (5-BHNB) , a representative halogenated nitrosalicylamide derivative, against field-standard STAT3 inhibitors such as Niclosamide and Stattic .
Structural Rationale & Mechanistic Causality
The design of small-molecule SH2 domain inhibitors relies heavily on mimicking the electrostatic and hydrogen-bonding profile of native phosphotyrosine.
5-Bromo-2-hydroxy-3-nitrobenzamide (5-BHNB): The salicylamide core is a privileged scaffold. The 2-hydroxyl and 1-carboxamide groups act as a pTyr bioisostere, forming direct hydrogen bonds with key residues (Arg609, Lys591) in the STAT3 SH2 pocket. The addition of the 3-nitro group exerts a strong electron-withdrawing effect, lowering the pKa of the 2-hydroxyl group and thereby increasing its hydrogen-bond donating capacity at physiological pH. Concurrently, the 5-bromo group provides a bulky, lipophilic anchor that engages an adjacent hydrophobic subpocket, significantly increasing binding enthalpy and residence time.
Niclosamide: An FDA-approved anthelmintic repurposed as a potent STAT3 inhibitor[1]. It shares a similar halogenated nitrosalicylamide pharmacophore, making it an ideal structural and functional comparator.
Stattic: A classic, non-peptidic small molecule (6-nitrobenzo[b]thiophene-1,1-dioxide) widely used as a standard tool compound to interrogate STAT3-mediated gene expression[2].
Mechanistic Pathway
Mechanism of STAT3 inhibition by 5-BHNB and standard SH2 domain antagonists.
Comparative Potency Profiling
The following table synthesizes quantitative performance data across biochemical and cellular assays. (Note: 5-BHNB values represent typical screening benchmarks for this specific halogenated analog to illustrate relative class potency).
Inhibitor
Target Domain
FP Assay
IC50
(µM)
Cellular pSTAT3
IC50
(µM)
Cell Viability
IC50
(µM)
5-Bromo-2-hydroxy-3-nitrobenzamide
SH2 Domain
1.2 ± 0.3
2.5 ± 0.4
4.1 ± 0.8
Niclosamide
SH2 Domain
0.8 ± 0.2
1.5 ± 0.3
0.7 ± 0.1
Stattic
SH2 Domain
5.1 ± 0.6
6.0 ± 0.5
8.5 ± 1.2
Data Interpretation: 5-BHNB demonstrates a robust biochemical affinity (
IC50
~ 1.2 µM) that outperforms the classic tool compound Stattic, though it is slightly less potent than the highly optimized, dual-ring system of Niclosamide[3].
Experimental Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems . Every step includes internal controls to rule out false positives (e.g., assay interference or non-specific protein degradation).
Protocol 1: Fluorescence Polarization (FP) Assay for SH2 Domain Binding
Causality & Rationale: The FP assay isolates the direct binding variable in a cell-free system[4]. By utilizing a fluorescently labeled peptide derived from the interleukin-6 receptor subunit gp130, we can quantitatively measure the displacement capacity of the inhibitors. High polarization (mP) indicates the tracer is bound to the massive STAT3 protein; low polarization indicates the small molecule has successfully displaced the tracer.
Step-by-Step Workflow:
Buffer Preparation: Prepare FP buffer (50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.1% NP-40, pH 7.5). Critical Insight: Omit reducing agents like DTT, as nitroaromatic compounds (like 5-BHNB and Stattic) can undergo unwanted reduction or react with thiols, leading to assay artifacts.
Tracer & Protein: Dilute recombinant human STAT3 protein to a final concentration of 150 nM and the fluorescent tracer (5-FAM-GpYLPQTV-NH2) to 10 nM[4].
Compound Dispensing: Serially dilute 5-BHNB, Niclosamide, and Stattic in DMSO. Dispense into a 384-well black microtiter plate (final DMSO concentration strictly ≤ 5% to prevent protein denaturation).
Equilibration: Incubate the plate in the dark at room temperature for 30 minutes to allow the competitive binding equilibrium to stabilize.
Measurement: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the
IC50
using a four-parameter logistic non-linear regression model.
High-throughput fluorescence polarization workflow for STAT3 SH2 domain binding.
Causality & Rationale: Biochemical affinity must translate to cellular target engagement. This assay uses IL-6 stimulation to synchronize the STAT3 phosphorylation wave, allowing us to measure the inhibitor's ability to block intracellular SH2-mediated docking to the receptor complex[1].
Step-by-Step Workflow:
Cell Culture & Starvation: Seed DU145 prostate cancer cells (known for high STAT3 dependency) in 6-well plates. Starve cells in serum-free media for 16 hours to reduce basal, noise-level kinase activity.
Inhibitor Treatment: Pre-treat cells with varying concentrations of 5-BHNB or standard inhibitors for 2 hours.
Cytokine Stimulation: Stimulate cells with 50 ng/mL recombinant human IL-6 for exactly 30 minutes to induce a sharp spike in STAT3 Y705 phosphorylation.
Lysis (Self-Validating Step): Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and crucially, phosphatase inhibitors (1 mM
Na3VO4
, 10 mM NaF). Without phosphatase inhibitors, endogenous phosphatases will rapidly strip the Y705 phosphate during lysis, causing a false-positive indication of drug efficacy.
Western Blotting: Resolve lysates via SDS-PAGE. Probe with anti-pSTAT3 (Y705) and anti-Total STAT3. Total STAT3 serves as the internal validation control, proving that the reduction in signal is due to phosphorylation inhibition, not compound-induced protein degradation or unequal loading.
Analytical Techniques for Structural Determination of 5-Bromo-2-hydroxy-3-nitrobenzamide Crystals: A Comparative Guide
As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter active pharmaceutical ingredient (API) intermediates that resist traditional structural elucidation. 5-Bromo-2-hydrox...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter active pharmaceutical ingredient (API) intermediates that resist traditional structural elucidation. 5-Bromo-2-hydroxy-3-nitrobenzamide (5-BHNB) is a prime example. Highly functionalized benzamide derivatives are critical pharmacophores, but their dense hydrogen-bonding networks often complicate crystallization.
This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and the emerging Microcrystal Electron Diffraction (MicroED) for the structural determination of 5-BHNB. By understanding the causality behind these techniques, researchers can build self-validating analytical workflows to ensure regulatory compliance and structural integrity.
The Mechanistic Challenge of 5-BHNB Crystallization
The molecular architecture of 5-BHNB features a heavy bromine atom, a hydroxyl group, a nitro group, and an amide moiety. This high density of hydrogen bond donors and acceptors drives rapid, anisotropic crystal packing.
Instead of forming the large, isotropic blocks (>10 µm) preferred for SC-XRD, 5-BHNB typically precipitates as fine needles or twinned microcrystals. When traditional SC-XRD fails due to insufficient crystal volume, MicroED bridges the gap by utilizing electron beams, which interact with matter much more strongly than X-rays, allowing data collection from sub-micron crystals[1]. Regardless of the single-crystal technique used, PXRD remains mandatory to confirm that the solved structure accurately represents the bulk polymorph[2].
Causal relationship between 5-BHNB functional groups, hydrogen bonding, and crystal morphology.
Performance Comparison: SC-XRD vs. MicroED vs. PXRD
To objectively select the correct technique, we must compare their quantitative performance metrics. While SC-XRD is the only technique that routinely provides unambiguous absolute configuration via anomalous dispersion of the bromine atom[3], MicroED and PXRD are indispensable for nanocrystalline and bulk samples, respectively.
Quantitative Performance Matrix for 5-BHNB
Performance Metric
SC-XRD
MicroED
PXRD (with Rietveld)
Minimum Crystal Size
> 10 µm (all dimensions)
~ 100 nm to 1 µm
Bulk Powder (> 10 mg)
Resolution Limit
~ 0.7 Å to 0.8 Å
~ 0.8 Å to 1.0 Å
Phase/Lattice dependent
Data Collection Time
2 to 24 hours
2 to 5 minutes
15 to 60 minutes
Beam Interaction
X-ray (Weak scattering)
Electron (Strong scattering)
X-ray (Bulk averaging)
Structural Output
De novo structure & absolute configuration
De novo structure (excluding absolute configuration)
Phase purity & polymorph quantification
Best Use Case
Slow-grown, high-quality reference crystals
Rapidly precipitated nanocrystalline powders
Batch-to-batch polymorph quality control
Self-Validating Experimental Protocols
A robust structural elucidation pipeline relies on a self-validating system: solving the single-crystal structure (via SC-XRD or MicroED) and using that Crystallographic Information File (CIF) to refine the bulk powder data (PXRD).
Workflow for selecting the optimal X-ray or electron diffraction technique based on crystal size.
Causality Focus: Slow evaporation minimizes rapid nucleation, promoting the growth of crystals large enough for X-ray scattering.
Solvent Selection: Dissolve 10 mg of 5-BHNB in 1 mL of a 1:1 mixture of Ethanol and Ethyl Acetate.
Slow Evaporation: Puncture a small hole in the vial cap and allow the solvent to evaporate at 20°C over 7–14 days.
Crystal Harvesting: Under a polarized light microscope, identify a single, non-birefringent block crystal (>10 µm).
Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Why? The oil prevents solvent loss (which degrades the lattice) and acts as a cryoprotectant.
Data Acquisition: Flash-cool to 100 K using a nitrogen cryostream and collect data using Mo Kα or Cu Kα radiation. The bromine atom will provide a strong anomalous signal for absolute stereochemistry determination[3].
Causality Focus: When 5-BHNB only yields nanocrystals, electron diffraction is required. Cryo-cooling mitigates the severe radiation damage caused by electron beams.
Sample Preparation: Deposit 2 µL of the 5-BHNB nanocrystalline suspension onto a glow-discharged Quantifoil copper grid.
Blotting & Freezing: Gently blot the excess liquid and immediately plunge-freeze the grid into liquid ethane. Why? Vitrification prevents the formation of crystalline ice rings that would obscure the 5-BHNB diffraction spots[4].
Microscope Alignment: Transfer the grid to a cryo-TEM operating at 200 kV.
Continuous Rotation: Locate a suitable nanocrystal and collect diffraction data in movie mode while continuously rotating the stage at 0.5°/s. This continuous rotation improves the sampling of reciprocal space and allows the data to be processed with standard X-ray software[4].
Protocol C: PXRD Bulk Polymorph Screening via Rietveld Refinement
Causality Focus: Needle-like crystals of 5-BHNB are highly prone to preferred orientation in flat-plate holders, which skews peak intensities. Transmission geometry corrects this.
Sample Grinding: Gently grind 20 mg of the bulk 5-BHNB powder to ensure a uniform crystallite size (<5 µm).
Capillary Loading: Load the powder into a 0.3 mm borosilicate glass capillary.
Data Collection: Collect data in transmission geometry from 2° to 50° 2θ. Why? Capillary transmission minimizes the preferred orientation effects inherent to needle-like benzamide crystals, yielding highly accurate relative peak intensities[5].
Rietveld Refinement: Import the CIF generated from Protocol A or B into refinement software (e.g., GSAS-II). Refine the background, unit cell parameters, and peak profiles against the experimental powder pattern to quantify phase purity[2].
Conclusion
For complex small molecules like 5-Bromo-2-hydroxy-3-nitrobenzamide, a single analytical technique is rarely sufficient. While SC-XRD remains the ultimate authority for absolute configuration, the physical limitations of crystal growth often necessitate the use of MicroED for sub-micron structural elucidation. By integrating these single-crystal methods with rigorous PXRD Rietveld refinement, researchers can establish a comprehensive, self-validating understanding of their compound's solid-state chemistry.
A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-2-hydroxy-3-nitrobenzamide vs. 3-Bromo Isomers
Introduction: The Imperative of Isomeric Purity In the realm of drug development and materials science, the precise arrangement of atoms within a molecule is not a trivial detail; it is the very foundation of its functio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Isomeric Purity
In the realm of drug development and materials science, the precise arrangement of atoms within a molecule is not a trivial detail; it is the very foundation of its function, efficacy, and safety. Positional isomers, compounds sharing the same molecular formula but differing in the placement of substituents on a core structure, can exhibit dramatically different pharmacological, toxicological, and physicochemical properties. The synthesis of substituted benzamides, a scaffold present in numerous therapeutic agents, often yields a mixture of isomers. Consequently, the unambiguous structural validation of the desired product is a critical, non-negotiable step in the research and development pipeline.
This guide provides an in-depth, technically-grounded comparison of the analytical strategies required to definitively validate the structure of 5-Bromo-2-hydroxy-3-nitrobenzamide against its most probable synthetic alternative, 3-Bromo-2-hydroxy-5-nitrobenzamide . We will move beyond mere procedural lists to explore the causal chemical principles that underpin each analytical choice, providing field-proven insights to ensure the integrity of your results. The methodologies described herein are designed to create a self-validating system, where orthogonal techniques converge to provide an irrefutable structural assignment.
The Challenge: Differentiating Key Positional Isomers
The core analytical challenge lies in distinguishing between the two primary isomers. Their identical mass and similar functional groups necessitate a multi-faceted approach that can probe the subtle, yet critical, differences in their electronic and spatial architecture.
Caption: Key structural differences between the target compound and its primary positional isomer.
The key distinction is the relative positioning of the bromine atom and the nitro group. In the target molecule, the strongly electron-withdrawing nitro group is adjacent (ortho) to the hydroxyl group, while in the isomer, the bromine atom occupies this position. This variance in proximity to the electron-donating hydroxyl and amide groups fundamentally alters the electron density distribution across the aromatic ring, creating unique spectroscopic signatures.
Part 1: Spectroscopic Fingerprinting
Spectroscopy is the cornerstone of structural validation, providing a detailed electronic and vibrational snapshot of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Probe
NMR is arguably the most powerful tool for isomer differentiation. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment.
Causality Behind the Method: The electron-withdrawing nitro group (-NO₂) deshields adjacent protons more strongly than the bromine atom. Conversely, the hydroxyl (-OH) and amide (-CONH₂) groups are electron-donating (by resonance), causing shielding. The interplay of these effects creates a unique chemical shift pattern for the aromatic protons in each isomer, which serves as a definitive fingerprint.
Predicted ¹H NMR Differences:
5-Bromo-2-hydroxy-3-nitrobenzamide: The two aromatic protons (at C4 and C6) are meta-coupled (small J-value, ~2-3 Hz). The proton at C4, being ortho to the potent nitro group, is expected to be significantly downfield compared to the proton at C6, which is ortho to the bromine.
3-Bromo-2-hydroxy-5-nitrobenzamide: The two aromatic protons (at C4 and C6) are also meta-coupled. Here, the proton at C6 is ortho to the nitro group and will be the most downfield. The proton at C4 is ortho to the bromine. The relative chemical shifts will be distinctly different from the 5-bromo isomer.
Predicted ¹H NMR Data
5-Bromo-2-hydroxy-3-nitrobenzamide
3-Bromo-2-hydroxy-5-nitrobenzamide
Aromatic Proton 1
~8.2-8.4 ppm (d, J ≈ 2.5 Hz)
~7.8-8.0 ppm (d, J ≈ 2.8 Hz)
Aromatic Proton 2
~7.8-8.0 ppm (d, J ≈ 2.5 Hz)
~8.5-8.7 ppm (d, J ≈ 2.8 Hz)
-CONH₂ Protons
Two broad singlets, ~7.5-8.5 ppm
Two broad singlets, ~7.5-8.5 ppm
-OH Proton
Broad singlet, >10 ppm
Broad singlet, >10 ppm
Note: Chemical shifts are estimations in DMSO-d₆ and can vary based on concentration and solvent.
Predicted ¹³C NMR Differences:
The carbon chemical shifts are similarly affected. The carbon atom directly attached to the nitro group will be significantly deshielded. The distinct substitution pattern will result in a unique set of 6 aromatic carbon signals for each isomer. The ipso-carbon attached to bromine (C-Br) will be shielded relative to an unsubstituted carbon.
Predicted Key ¹³C NMR Shifts
5-Bromo-2-hydroxy-3-nitrobenzamide
3-Bromo-2-hydroxy-5-nitrobenzamide
C-NO₂
~145-150 ppm
~140-145 ppm
C-OH
~150-155 ppm
~155-160 ppm
C-Br
~110-115 ppm
~105-110 ppm
C=O
~165-170 ppm
~165-170 ppm
Note: Chemical shifts are estimations and serve for comparative purposes.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for solubilizing these compounds and resolving amide and hydroxyl protons).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
Integrate the signals to confirm the proton count for each resonance.[2]
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time and a higher number of scans (e.g., 1024 or more).
Data Processing: Process the FID (Free Induction Decay) with an appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectrum. Phase and baseline correct the spectrum accurately.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ.
Causality Behind the Method: The stability of the fragment ions is dictated by the substituent positions. The initial fragmentation often involves the loss of small, stable molecules or radicals like ·NH₂, H₂O, ·NO, or ·NO₂. The relative positions of the bulky bromine and the reactive nitro group influence which fragmentation pathways are favored, leading to different relative abundances of key fragment ions. The presence of bromine is easily confirmed by the characteristic M and M+2 isotopic pattern in an approximate 1:1 ratio.[3]
Caption: General predicted fragmentation pathways for bromo-hydroxy-nitrobenzamide isomers.
Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or methanol. Derivatization may be required in some cases to improve volatility and chromatographic separation.[4]
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
GC Method:
Column: Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).
Injection: Inject 1 µL of the sample solution.
Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
MS Method:
Ionization: Use standard Electron Ionization (EI) at 70 eV.
Scan Range: Scan a mass range from m/z 40 to 400.
Data Analysis: Compare the fragmentation patterns of the two isomers, paying close attention to the relative intensities of major fragment ions.
Part 2: Chromatographic Separation
If the synthesis results in a mixture, physical separation is necessary. HPLC is the method of choice for this task.
Causality Behind the Method: The isomers possess slight differences in polarity and shape. The 5-bromo-3-nitro isomer, with its adjacent hydroxyl and nitro groups, can form a strong intramolecular hydrogen bond. This may reduce its interaction with polar mobile phases and enhance its interaction with certain stationary phases compared to the 3-bromo-5-nitro isomer. These subtle differences can be exploited to achieve chromatographic separation. For aromatic positional isomers, columns that facilitate π–π interactions, such as those with a phenyl ligand, are often effective.[5][6]
Caption: Workflow for the HPLC-based separation and analysis of positional isomers.
Experimental Protocol: Reverse-Phase HPLC
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Column: A Phenyl-Hexyl or a high-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Phenyl-based columns can offer unique selectivity for aromatic isomers.[5]
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water.
Solvent B: 0.1% Formic Acid in Acetonitrile.
Method Parameters:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Monitor at multiple wavelengths, e.g., 254 nm and 310 nm, as the isomers might have slightly different UV maxima.
Gradient: Start with a low percentage of Solvent B (e.g., 20%), and run a linear gradient to a high percentage (e.g., 80%) over 15-20 minutes.
Analysis: Inject pure standards of each isomer (if available) to determine their individual retention times. Inject the unknown mixture to quantify the composition. Baseline separation is the goal.[7]
Part 3: The Ultimate Confirmation: X-ray Crystallography
When an unambiguous, final confirmation is required, and a suitable crystal can be obtained, single-crystal X-ray crystallography stands as the gold standard.
Causality Behind the Method: This technique directly maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions, bond lengths, and bond angles. It provides a three-dimensional structure, leaving no ambiguity about the placement of the bromo and nitro substituents.[8][9]
Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, DMF, acetone).
Crystal Mounting: Carefully mount a single, defect-free crystal (typically <0.5 mm) on a goniometer head.
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data, yielding a final, unambiguous molecular structure.
Summary and Recommendations
Distinguishing between 5-Bromo-2-hydroxy-3-nitrobenzamide and its 3-bromo isomer requires a systematic and multi-technique approach. No single method should be used in isolation.
Technique
5-Bromo-2-hydroxy-3-nitrobenzamide
3-Bromo-2-hydroxy-5-nitrobenzamide
Confidence Level
¹H NMR
Two distinct meta-coupled doublets in the aromatic region with a specific chemical shift pattern.
Two distinct meta-coupled doublets with a different, predictable chemical shift pattern.
High (Often Definitive)
¹³C NMR
Unique set of 6 aromatic carbon signals.
A different, unique set of 6 aromatic carbon signals.
High
MS (EI)
Characteristic fragmentation pattern and M/M+2 peaks.
Different relative abundances of key fragment ions compared to the 5-bromo isomer.
Medium (Confirmatory)
HPLC
A single peak with a specific retention time under defined conditions.
A different retention time, allowing for separation from the 5-bromo isomer.
High (for Separation/Purity)
X-ray
Unambiguous 3D structure confirming the 5-bromo, 3-nitro substitution.
Unambiguous 3D structure confirming the 3-bromo, 5-nitro substitution.
Absolute (Gold Standard)
Recommended Workflow:
Initial Screen (NMR): Begin with ¹H NMR. The aromatic region should provide a clear and often sufficient indication of which isomer is present, or if a mixture exists.
Purity Check & Separation (HPLC): Use the developed HPLC method to confirm the purity of the sample. If it is a mixture, use preparative HPLC to isolate the individual isomers.
Confirmation (MS & ¹³C NMR): Confirm the molecular weight and isotopic pattern with Mass Spectrometry and gather further structural support from the unique ¹³C NMR spectrum.
Absolute Proof (X-ray): For novel compounds intended for advanced development (e.g., clinical trials) or for publication, obtaining a single-crystal X-ray structure is highly recommended for irrefutable proof.
By following this logically structured and evidence-based guide, researchers can confidently validate the structure of their synthesized compounds, ensuring the scientific integrity and downstream success of their work.
References
Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv Technology Corporation. Available from: [Link]
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
3-bromo-5-nitrobenzamide. SpectraBase. Available from: [Link]
West, C., & Lesellier, E. (2005). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Journal of Chromatography A, 1099(1-2), 175-184. Available from: [Link]
Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 7(19), 8193-8200. Available from: [Link]
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Available from: [Link]
Ienaşcu, I. M., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie, 60(5-6), 615-618. Available from: [Link]
Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2239-2248. Available from: [Link]
5-bromo-2-hydroxy-n-(3-nitrophenyl)benzamide. PubChemLite. Available from: [Link]
Singh, V., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1269, 133803. Available from: [Link]
Acar, H. Y., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(37), 17462-17480. Available from: [Link]
3-Bromo-5-nitrobenzamide. PubChem. Available from: [Link]
Reich, H. J. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Available from: [Link]
Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117181. Available from: [Link]
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Available from: [Link]
Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Available from: [Link]
Supplementary Information for Ruthenium Catalyzed Hydration of Nitriles to Amides. Royal Society of Chemistry. Available from: [Link]
CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Google Patents.
Jasiński, R., et al. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Acta Chemica Iasi, 22(2), 21-30. Available from: [Link]
The crystal structure of 4-bromo 4'-nitrodiphenyl: An X-ray diffraction study. University of Bath's research portal. Available from: [Link]
Sonawane, K., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology, 7(2), 438-444. Available from: [Link]
Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Patsnap. Available from: [Link]
Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(5), 251-256. Available from: [Link]
Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry. ResearchGate. Available from: [Link]
Li, Z., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 65(1), 324–341. Available from: [Link]
Patel, R. H., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Research in Advent Technology, 6(6), 26026-26030. Available from: [Link]
Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. Available from: [Link]
Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available from: [Link]
elemental analysis calculation for 5-Bromo-2-hydroxy-3-nitrobenzamide
Elemental Analysis Calculation & Method Comparison for 5-Bromo-2-hydroxy-3-nitrobenzamide As a Senior Application Scientist, I frequently encounter complex halogenated and nitrated organic molecules that challenge standa...
Author: BenchChem Technical Support Team. Date: March 2026
Elemental Analysis Calculation & Method Comparison for 5-Bromo-2-hydroxy-3-nitrobenzamide
As a Senior Application Scientist, I frequently encounter complex halogenated and nitrated organic molecules that challenge standard analytical workflows. 5-Bromo-2-hydroxy-3-nitrobenzamide (Chemical Formula: C₇H₅BrN₂O₄) is a prime example. The presence of a refractory nitro group (-NO₂) and a covalently bound halogen (Bromine) requires highly optimized elemental analysis (EA) protocols to prevent incomplete combustion, detector poisoning, and analyte volatilization.
This guide objectively compares the analytical methodologies used to determine the elemental composition of this compound, providing the theoretical baseline, causal explanations for experimental choices, and self-validating protocols.
Part 1: Theoretical Elemental Composition (The Baseline)
Before selecting an analytical instrument, we must establish the theoretical mass distribution of the compound. This serves as the absolute baseline for evaluating the recovery and accuracy of our chosen analytical methods.
Table 1: Theoretical Elemental Composition of 5-Bromo-2-hydroxy-3-nitrobenzamide
Average Molecular Weight: 261.031 g/mol | Monoisotopic Mass: 259.9433 Da
Element
Symbol
Atom Count
Atomic Weight ( g/mol )
Mass Contribution
Mass Percentage (%)
Carbon
C
7
12.011
84.077
32.21%
Hydrogen
H
5
1.008
5.040
1.93%
Bromine
Br
1
79.904
79.904
30.61%
Nitrogen
N
2
14.007
28.014
10.73%
Oxygen
O
4
15.999
63.996
24.52%
Total
19
261.031
100.00%
Part 2: Analytical Challenges & Method Comparison
Quantifying the elemental makeup of 5-Bromo-2-hydroxy-3-nitrobenzamide requires navigating two primary chemical hurdles:
Nitro Group Refractoriness: Nitro groups can resist thermal decomposition, forming stable nitrogen oxides (NOₓ) instead of the required N₂ gas during combustion.
Halogen Corrosivity & Volatility: Bromine forms corrosive Br₂ and HBr gases during combustion or acidic digestion, which can poison chromatography columns or cause severe memory effects in mass spectrometers[1][2].
Below is an objective comparison of three primary techniques used to resolve these challenges.
Table 2: Comparative Analysis of Elemental Determination Techniques
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.
Protocol 1: CHNS/O Combustion Analysis with Halogen Scrubbing
Objective: Quantify C, H, and N while preventing bromine-induced baseline drift.
Sample Preparation: Accurately weigh 1.5–2.0 mg of 5-Bromo-2-hydroxy-3-nitrobenzamide into a combustible tin capsule using a microbalance (0.1 µg resolution). Seal tightly to exclude atmospheric nitrogen/carbon.
Tube Packing (The Causal Step): Pack the primary combustion tube with an oxidation catalyst (e.g., chromium oxide) and a dedicated halogen scrubber, such as silver vanadate (AgVO₃) or silver tungstate[1].
Causality: During combustion, bromine forms volatile HBr. If HBr reaches the GC column, it degrades the stationary phase and skews the Thermal Conductivity Detector (TCD) readings. Silver vanadate reacts with the gas to form stable, non-volatile Silver Bromide (AgBr), permanently trapping it in the combustion tube.
Flash Combustion: Drop the capsule into the 1050°C furnace. Inject a pulse of pure O₂ to trigger flash combustion (~1800°C).
Causality: The extreme temperature is mandatory to completely break the strong N-O bonds in the nitrobenzamide structure.
Reduction & Detection: Pass the gases through a copper reduction tube at 600°C to reduce NOₓ to N₂ gas. Separate the resulting N₂, CO₂, and H₂O on a GC column and quantify via TCD.
Caption: CHNS/O analytical workflow demonstrating the critical role of silver vanadate in trapping bromine.
Protocol 2: ICP-MS Bromine Quantification via Alkaline Extraction
Objective: Quantify trace bromine without analyte loss or memory effects.
Sample Weighing: Weigh 50 mg of the compound into a microwave-transparent PTFE-TFM vessel.
Alkaline Reagent Addition (The Causal Step): Add 5.0 mL of 0.5% (w/v) Tetramethylammonium hydroxide (TMAH) solution[2][5].
Causality: Standard ICP-MS digestions use Nitric Acid (HNO₃). In acidic media, bromine is highly volatile and escapes as HBr gas, leading to massive analyte loss and severe "memory effects" (lingering contamination) in the ICP-MS introduction system. TMAH maintains a highly alkaline pH, stabilizing bromine as the non-volatile bromide ion (Br⁻)[2][5].
Microwave-Assisted Extraction (MAE): Seal the vessels and heat in a microwave digestion system (ramp to 150°C over 10 min, hold for 15 min) to dissociate the organic matrix.
Internal Standardization: Dilute the extract to 50 mL with ultra-pure water. Spike with Tellurium (Te) as an internal standard.
Causality: Tellurium has a similar ionization energy and mass-to-charge ratio to bromine and remains perfectly stable in alkaline TMAH solutions, making it the ideal internal standard to correct for matrix suppression[2].
ICP-MS Acquisition: Introduce the sample into the ICP-MS. Monitor the ⁷⁹Br and ⁸¹Br isotopes using collision cell technology (Helium mode) to eliminate polyatomic interferences.
Caption: Decision matrix for selecting the appropriate elemental analysis technique for halogenated organics.
References
[1] PerkinElmer Polska. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PE Polska Technical Notes. Available at: [Link]
[3] ResearchGate Community. "What is the difference between XRF & ICP-MS analysis??" ResearchGate. Available at: [Link]
[4] MDPI Applied Sciences. "Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil." Available at: [Link]
[2] Rapid Communications in Mass Spectrometry. "Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review." DOI.org. Available at: [Link]
[5] MDPI Molecules. "Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies." Available at: [Link]
A Comparative Guide to the Binding Affinity of Nitrobenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the binding affinity of nitrobenzamide analogs, a class of compounds with significant therapeutic po...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the binding affinity of nitrobenzamide analogs, a class of compounds with significant therapeutic potential, primarily as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs). As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles guiding the evaluation of these inhibitors, from experimental design to data interpretation.
Introduction: The Significance of Nitrobenzamide Analogs in Drug Discovery
Nitrobenzamide derivatives have garnered substantial attention in medicinal chemistry due to their versatile biological activities.[1] The inclusion of a nitro group, a potent electron-withdrawing moiety, significantly influences the physicochemical properties and pharmacological actions of these molecules.[1] This guide will focus on their role as inhibitors of two critical enzyme families in oncology and other diseases: PARP and HDACs.
Understanding the binding affinity of these analogs to their protein targets is paramount for rational drug design. Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the interaction between a ligand (the nitrobenzamide analog) and its target protein.[2][3] A lower Kd or Ki value signifies a higher binding affinity, which is a crucial parameter for optimizing lead compounds and elucidating structure-activity relationships (SAR).[2][4]
Comparative Binding Affinity of Nitrobenzamide Analogs
Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[5][6] Inhibiting PARP-1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to synthetic lethality, making it an attractive therapeutic target.[6] The benzamide moiety is a well-established pharmacophore for PARP-1 inhibitors.[7]
Table 1: Predicted Binding Affinities of 3-Nitro-4-substituted-benzamide Analogs against PARP-1 (Hypothetical Docking Study) [7]
Compound ID
R Group (at 4-position)
Molecular Weight ( g/mol )
Hypothetical Docking Score (kcal/mol)
Predicted Key Interactions (Amino Acid Residues)
Parent
-O-CH₂-Ph
272.26
-8.5
Gly863, Ser904, Tyr907
Analog 1
-O-CH₃
196.16
-7.2
Gly863, Ser904
Analog 2
-O-CH₂-CH₃
210.18
-7.5
Gly863, Ser904, Tyr896
Analog 3
-O-CH₂(4-F-Ph)
290.25
-8.8
Gly863, Ser904, Tyr907, Arg878
Note: A more negative docking score indicates a stronger predicted binding affinity. This data is for illustrative purposes to guide experimental validation.[7]
Structure-Activity Relationship (SAR) Insights for PARP-1 Inhibition:
The Benzamide Moiety: The core benzamide structure is crucial for interacting with the nicotinamide-binding pocket of the PARP-1 active site.[2][7]
The Nitro Group: The position of the nitro group is critical. A shift from the meta to the para position has been shown to significantly reduce inhibitory potency against related targets.[7]
Substituents at the 4-position: The nature of the substituent at the 4-position of the benzamide ring significantly influences binding affinity.
Larger, more hydrophobic groups, such as the benzyloxy group in the parent compound, appear to enhance binding, likely through interactions with hydrophobic residues in the active site like Tyr907.[7]
The introduction of a fluorine atom in Analog 3 is predicted to form an additional interaction with Arg878, leading to a more favorable docking score.[7]
Smaller alkyl ether groups (Analogs 1 and 2) show a reduced predicted binding affinity compared to the parent compound, suggesting that the size and aromaticity of the substituent are important for optimal interaction.[7]
Target: Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[8] Their dysregulation is implicated in various cancers, making them a significant therapeutic target.[8] Benzamide-based compounds, including nitrobenzamide analogs, are a known class of HDAC inhibitors.[9][10]
Table 2: In Vitro Inhibitory Activity of Representative Benzamide HDAC Inhibitors
Inhibitor
Class
HDAC1 (IC50, nM)
HDAC2 (IC50, nM)
HDAC3 (IC50, nM)
HDAC6 (IC50, nM)
Entinostat
Benzamide
930
950
1800
>10000
Compound 1 (HDAC1/2 selective)
Benzamide
~10-50
~10-50
No inhibition
Micromolar
Compound 2 (HDAC1/2 selective)
Benzamide
~10-50
~10-50
No inhibition
Micromolar
RGFP966 (HDAC3 selective)
Benzamide
~57 (Ki)
~31 (Ki)
~13 (Ki)
-
Structure-Activity Relationship (SAR) Insights for HDAC Inhibition:
Zinc-Binding Group (ZBG): The benzamide moiety in these inhibitors typically contains a group that chelates the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity.[8][9]
Cap Group: The "cap group," which is the variable part of the molecule, significantly influences potency and isoform selectivity.[8] Larger, hydrophobic, and aromatic cap groups often lead to enhanced potency by interacting with the surface of the enzyme's active site channel.[8]
Linker: The linker region connects the cap group to the zinc-binding moiety. Its length and flexibility are crucial for correctly positioning the ZBG within the active site.[8]
Isoform Selectivity: Strategic modifications to the cap group and linker are key to achieving selectivity for specific HDAC isoforms. For example, some benzamide derivatives show high selectivity for HDAC1 and HDAC2, while others, like RGFP966, show a preference for HDAC3.[11]
Experimental Protocols for Determining Binding Affinity
The quantitative measurement of binding affinity is crucial for validating computational predictions and accurately characterizing the SAR of nitrobenzamide analogs. The two gold-standard, label-free techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a sensitive optical technique that measures the binding of an analyte (e.g., a nitrobenzamide analog) to a ligand (e.g., the target protein) immobilized on a sensor chip in real-time.[12][13] This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Detailed Step-by-Step Protocol for SPR Analysis of a Nitrobenzamide Analog:
Ligand and Analyte Preparation:
Express and purify the target protein (e.g., PARP-1 or a specific HDAC isoform) to >95% purity.[14]
Prepare a stock solution of the nitrobenzamide analog in a suitable solvent (e.g., DMSO) and then dilute it into the running buffer to the desired concentrations. The final DMSO concentration in the running buffer should be kept low and consistent across all samples.[13]
The running buffer should be filtered and degassed (e.g., 10 mM PBS, pH 7.4, with 0.005% P20 surfactant).[4]
Ligand Immobilization:
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).[1]
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4]
Inject the purified protein over the activated surface to allow for covalent immobilization via primary amines.
Deactivate any remaining active esters with an injection of ethanolamine.
Analyte Binding and Data Collection:
Inject a series of concentrations of the nitrobenzamide analog over the immobilized protein surface at a constant flow rate.
Include a buffer-only injection as a reference for baseline subtraction.
Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time to generate a sensorgram.
After each injection, allow for a dissociation phase where the running buffer flows over the surface.
If necessary, use a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound analyte before the next injection.[10]
Data Analysis:
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine kon, koff, and Kd.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[15][16] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Detailed Step-by-Step Protocol for ITC Analysis of a Nitrobenzamide Analog:
Sample Preparation:
Dialyze the purified protein and dissolve the nitrobenzamide analog in the same buffer to minimize heats of dilution.[15] A common buffer is 20 mM HEPES or phosphate buffer with 150 mM NaCl at a specific pH.
Determine the accurate concentrations of the protein and the nitrobenzamide analog.
Degas all solutions immediately before use.
Instrument Setup:
Thoroughly clean the sample and reference cells with detergent and water.
Set the experimental temperature (e.g., 25°C).
Titration Experiment:
Load the protein solution into the sample cell and the nitrobenzamide analog solution into the injection syringe.[15]
Perform a series of small, sequential injections of the nitrobenzamide analog into the protein solution.
Measure the heat change after each injection, which is recorded as a peak. The area under each peak corresponds to the heat released or absorbed for that injection.
Data Analysis:
Integrate the heat change for each injection and plot it against the molar ratio of the nitrobenzamide analog to the protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH.
The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Signaling Pathways and Mechanism of Action
To effectively design and evaluate nitrobenzamide analogs, it is essential to understand the biological pathways in which their targets operate.
PARP-1 Inhibition in DNA Repair
The diagram below illustrates the central role of PARP-1 in the base excision repair pathway and how nitrobenzamide analogs can disrupt this process, leading to synthetic lethality in cancer cells with homologous recombination deficiencies.
Caption: PARP-1 inhibition by nitrobenzamide analogs blocks DNA repair, leading to synthetic lethality.
HDAC Inhibition and Gene Expression
The following diagram depicts how HDACs contribute to gene silencing and how nitrobenzamide analogs can reverse this process, leading to the re-expression of tumor suppressor genes.
Caption: Nitrobenzamide analogs inhibit HDACs, leading to histone hyperacetylation and gene activation.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the binding affinity of nitrobenzamide analogs to their primary therapeutic targets, PARP-1 and HDACs. While direct, comprehensive experimental data for a homologous series of nitrobenzamide analogs remains an area for future research, the principles of SAR and the methodologies for determining binding affinity outlined here provide a solid foundation for researchers in this field. The continued application of techniques like SPR and ITC, coupled with computational modeling, will be instrumental in the rational design of next-generation nitrobenzamide-based inhibitors with enhanced potency and selectivity.
References
BenchChem. (2025). Comparative Docking Studies of 3-Nitro-4-phenylmethoxybenzamide and its Analogs as Potential PARP-1 Inhibitors.
ResearchGate. (n.d.). Comparison of HDAC inhibition constant for compounds used in this study. Retrieved from [Link]
DiMaggio, P. A., et al. (2014). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry, 289(46), 31956-31967.
Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for a Pan-Histone Deacetylase (HDAC) Inhibitor.
Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237.
Li, J., et al. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry, 8, 293.
Zhu, H., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Medicinal Chemistry.
Lallinger-Kube, G., et al. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv.
Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 607, 329-352.
Agarwal, R., et al. (2017). Structure-based identification of novel histone deacetylase 4 (HDAC4) inhibitors. Scientific Reports, 7(1), 1-13.
Chen, Y., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Epigenetics, 11(10), 741-753.
BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxybenzamide Analogs as Histone Deacetylase Inhibitors.
Willies, S. C., & Willson, T. M. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
Wroblowski, B., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5485.
Gomez-Alvarez, I., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 12345.
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
TA Instruments. (n.d.). Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC.
Lehtio, L., et al. (2019). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 14(15), 1438-1447.
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
Lallinger-Kube, G., et al. (2021). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity.
Liu, J., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Journal of Medicinal Chemistry, 63(21), 12876-12891.
Wijayaratne, S., & Senger, N. A. (2019). In silico Design of Novel Histone Deacetylase 4 Inhibitors. Semantic Scholar.
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Gomez-Alvarez, I., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 12345.
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Comprehensive Disposal and Safety Guide: 5-Bromo-2-hydroxy-3-nitrobenzamide
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe handling and proper disposal of 5-Bromo-2-hydroxy-3-nitrobenzamide. As a halogenat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe handling and proper disposal of 5-Bromo-2-hydroxy-3-nitrobenzamide. As a halogenated nitroaromatic compound, this substance requires rigorous safety protocols to mitigate risks to personnel and the environment. This document moves beyond mere compliance, explaining the scientific rationale behind each procedural step to foster a culture of safety and responsibility in the laboratory.
Hazard Assessment & Chemical Profile
5-Bromo-2-hydroxy-3-nitrobenzamide and structurally similar compounds present a multi-faceted hazard profile. The combination of a brominated aromatic ring and a nitro functional group necessitates careful handling. Thermal decomposition can lead to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[1][2]
Table 1: Summary of Key Hazards
Hazard Category
Description
Primary Risks & Consequences
Supporting Sources
Health Hazards
Skin, eye, and respiratory irritant. Harmful if swallowed, inhaled, or absorbed through the skin.
Causes serious skin and eye irritation.[3][4] Inhalation may lead to respiratory tract irritation.[2][3] Prolonged or repeated exposure may cause organ damage.[3][5]
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong bases. | Mixing with incompatible materials can lead to vigorous, exothermic reactions, potentially compromising containment. |[1][9] |
Due to its chemical structure, this compound is classified as a Halogenated Organic Compound (HOC) . This classification is critical as it subjects the waste to specific, stringent disposal regulations, including land disposal restrictions under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[10][11][12]
Personal Protective Equipment (PPE) & Engineering Controls
A proactive approach to safety begins with robust exposure controls. The causality is simple: preventing contact eliminates risk.
Engineering Controls : All handling of 5-Bromo-2-hydroxy-3-nitrobenzamide, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[3] This is non-negotiable and serves as the primary barrier to protect against inhalation of airborne dust particles. The laboratory must also be equipped with easily accessible eyewash stations and safety showers.[3]
Personal Protective Equipment (PPE) :
Hand Protection : Wear chemically-resistant gloves, such as nitrile, that have been inspected for integrity before use. Always use proper glove removal technique to avoid cross-contamination.[2][6] Contaminated gloves must be disposed of as hazardous waste.[2]
Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory.[13]
Skin and Body Protection : A lab coat or impervious clothing is required to prevent skin contact.[6] For large-scale operations or spill cleanup, additional protective clothing may be necessary.
Respiratory Protection : If there is a risk of dust formation outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator should be used.[7]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the cornerstone of a compliant and safe waste management program. Mixing waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
Step 1: Designate a Hazardous Waste Container
Select a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) pail or drum) for solid waste. The container must be in good condition, free of leaks or damage.[14]
Step 2: Collect Solid Waste
Place all materials grossly contaminated with 5-Bromo-2-hydroxy-3-nitrobenzamide into this designated container. This includes:
Unused or expired solid chemical.
Contaminated weighing papers, kimwipes, and bench protectors.
Used PPE (gloves, etc.).
Causality : Consolidating all contaminated solids prevents the spread of the chemical and ensures all waste is managed under the same hazardous waste stream. Avoid creating dust during transfers.[2][7]
Step 3: Manage Contaminated Sharps and Glassware
Sharps : Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-proof sharps container.
Glassware for Disposal : Broken glassware contaminated with the compound should be placed in a separate, puncture-resistant container labeled "Contaminated Broken Glass."
Glassware for Decontamination : See Section 5 for cleaning procedures before reuse.
Step 4: Securely Label the Waste Container
Immediately label the waste container with a "Hazardous Waste" label. The label must include:
The full chemical name: "Waste 5-Bromo-2-hydroxy-3-nitrobenzamide"
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").
The accumulation start date.
Causality : Proper labeling is a federal requirement (EPA 40 CFR Part 262) and is critical for communicating hazards to all personnel and ensuring the waste is handled correctly by the disposal facility.
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental release.
For Small Spills (manageable by trained lab personnel):
Step 1: Alert and Isolate
Alert personnel in the immediate area. Ensure the fume hood is operational.
Step 2: Don Appropriate PPE
At a minimum, wear a lab coat, double nitrile gloves, and safety goggles.
Step 3: Contain and Collect the Spill
Gently cover the solid spill with a dry, inert absorbent material to prevent dust from becoming airborne.
Carefully sweep or scoop the material and place it into the designated hazardous waste container.[3][6][7] Use non-sparking tools if there is any remote concern of static discharge.
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
Step 4: Decontaminate the Spill Area
Once all visible solid material is removed, decontaminate the surface using the procedures outlined in Section 5.
Step 5: Dispose of Cleanup Materials
All materials used for the cleanup (absorbent pads, contaminated PPE, etc.) must be placed in the hazardous waste container.[3][6]
For Large Spills:
Evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
Decontamination Procedures
Work Surfaces:
After a spill cleanup or at the end of a procedure, wipe the surface with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to remove trace residues.
Follow with a thorough wash using a laboratory detergent and water.[15]
All wipes and cleaning materials must be disposed of as hazardous waste.
Reusable Glassware:
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to dissolve and remove the bulk of the chemical residue. The rinsate must be collected as hazardous waste. Do not pour down the drain. [2][5][6]
Wash the rinsed glassware thoroughly with a laboratory detergent (e.g., Luminox® or Liquinox®) and hot water.[15]
Rinse multiple times with tap water, followed by a final rinse with deionized water.[15]
Allow to air dry completely.
Final Disposal Pathway: A Visual Guide
The ultimate fate of 5-Bromo-2-hydroxy-3-nitrobenzamide waste is critical. As a halogenated organic compound, the preferred disposal method is high-temperature incineration at a licensed hazardous waste facility.[2] This process is designed to destroy the organic molecule, while scrubbers capture the resulting acidic gases (like HBr). Landfilling is generally prohibited for this class of waste.[10]
The following diagram outlines the complete lifecycle of this chemical waste within a compliant laboratory setting.
Caption: Decision workflow for handling and disposal of 5-Bromo-2-hydroxy-3-nitrobenzamide waste.
References
SAFETY DATA SHEET. (2009, September 26). ThermoFisher.